Product packaging for HIV-1 integrase inhibitor 4(Cat. No.:)

HIV-1 integrase inhibitor 4

Cat. No.: B10800869
M. Wt: 514.5 g/mol
InChI Key: GNATXMRYUGEZME-UHFFFAOYSA-N
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Description

HIV-1 integrase inhibitor 4 is a useful research compound. Its molecular formula is C24H20F2N4O5S and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20F2N4O5S B10800869 HIV-1 integrase inhibitor 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20F2N4O5S

Molecular Weight

514.5 g/mol

IUPAC Name

4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31)

InChI Key

GNATXMRYUGEZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Foundational & Exploratory

In Vitro Activity of Elvitegravir Against HIV-1 Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of several combination antiretroviral therapies, a thorough understanding of its in vitro activity against diverse HIV-1 subtypes and resistant variants is paramount for its effective clinical use and for the development of next-generation antiretroviral agents. This technical guide provides a comprehensive overview of the in vitro efficacy of Elvitegravir, detailing its mechanism of action, activity against various HIV-1 clades, and the impact of resistance-associated mutations. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are also presented to support further research and drug development efforts.

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome—a critical step in the viral replication cycle.[1][2] The integrase enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[2][3] In 3'-processing, integrase cleaves a dinucleotide from each 3' end of the linear viral DNA.[3] Subsequently, during strand transfer, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.[2][3] Elvitegravir specifically inhibits the strand transfer step by binding to the active site of the integrase-viral DNA complex and chelating essential divalent metal ions (Mg2+), thereby preventing the integration of the viral genome and effectively halting viral replication.[2][4]

Data Presentation

The in vitro antiviral activity of Elvitegravir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (EC50) or 95% (IC95). The following tables summarize the in vitro activity of Elvitegravir against wild-type HIV-1 subtypes and strains harboring key resistance-associated mutations.

Table 1: In Vitro Activity of Elvitegravir Against Wild-Type HIV-1 Subtypes

HIV-1 SubtypeCell LineAssay TypeEC50 (nM)Reference
AVariousCell-based0.1 - 1.3[5]
BVariousCell-based0.1 - 1.3[5]
CVariousCell-based0.1 - 1.3[5]
DVariousCell-based0.1 - 1.3[5]
EVariousCell-based0.1 - 1.3[5]
FVariousCell-based0.1 - 1.3[5]
GVariousCell-based0.1 - 1.3[5]
OVariousCell-based0.1 - 1.3[5]

Table 2: In Vitro Activity of Elvitegravir Against HIV-1 with Integrase Resistance-Associated Mutations

Mutation(s)Fold Change in EC50 vs. Wild-TypeReference
T66I10[6]
T66A5 - 10[6]
T66K40 - 94[6]
E92Q26[6]
E92G5 - 10[6]
T97A2[6]
S147G4[6]
Q148R92[6]
Q148H5 - 10[6]
Q148K40 - 94[6]
N155H30[6]

Experimental Protocols

The in vitro activity of Elvitegravir is determined using various cell-based assays. The following are detailed methodologies for two commonly employed assays: the PhenoSense™ HIV Drug Susceptibility Assay and the p24 Antigen Capture Assay.

PhenoSense™ HIV Drug Susceptibility Assay (Single-Cycle)

This assay measures the ability of a drug to inhibit a single round of viral replication.

  • Vector Construction: The integrase coding region from a patient's HIV-1 strain or a laboratory strain is cloned into an HIV-1 genomic vector that contains a luciferase reporter gene and is deficient in the env gene.[6]

  • Virus Production: The HIV-1 vector is co-transfected into producer cells (e.g., HEK 293T cells) along with a vector expressing a heterologous viral envelope glycoprotein, such as the amphotropic murine leukemia virus (A-MLV) envelope, to create pseudotyped virus particles capable of a single round of infection.[6]

  • Infection and Drug Treatment: Target cells (e.g., HEK 293 cells) are infected with the pseudotyped virus in the presence of serial dilutions of Elvitegravir.[6]

  • Luciferase Measurement: After a defined incubation period (typically 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of viral replication.[6]

  • Data Analysis: The drug concentration that inhibits luciferase activity by 50% (IC50) is calculated by comparing the results from drug-treated cells to untreated control cells.

p24 Antigen Capture Assay (Multi-Cycle)

This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication, over multiple rounds of infection.

  • Cell Culture and Infection: Susceptible target cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) are infected with a replication-competent HIV-1 isolate in the presence of varying concentrations of Elvitegravir.[7][8]

  • Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[7]

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]

    • The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24.

    • The collected supernatant is added to the wells, and any p24 antigen present binds to the antibody.

    • A second, enzyme-conjugated anti-p24 antibody is added, which binds to the captured p24 antigen, forming a "sandwich".

    • A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of p24 antigen present and is measured using a spectrophotometer.

  • Data Analysis: The EC50 value is determined by calculating the concentration of Elvitegravir that results in a 50% reduction in p24 antigen production compared to the untreated control.

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition by Elvitegravir

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex Viral_DNA->PIC Forms Pre-Integration Complex (PIC) Integrase Integrase Enzyme Integrase->PIC Processing 3'-Processing PIC->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Host_DNA Host DNA Host_DNA->Strand_Transfer Elvitegravir Elvitegravir Elvitegravir->Strand_Transfer Inhibits

Caption: Elvitegravir inhibits the strand transfer step of HIV-1 integration.

Experimental Workflow for In Vitro Antiviral Susceptibility Testing

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Incubation cluster_quantification Quantification of Viral Replication cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., MT-2, HEK 293T) Infect_Cells Infect Cells with HIV-1 in presence of Elvitegravir Prepare_Cells->Infect_Cells Prepare_Virus Prepare HIV-1 Stock (Wild-Type or Mutant) Prepare_Virus->Infect_Cells Prepare_Drug Prepare Serial Dilutions of Elvitegravir Prepare_Drug->Infect_Cells Incubate Incubate for a Defined Period Infect_Cells->Incubate Quant_Method Quantify Viral Replication Incubate->Quant_Method Luciferase Luciferase Assay (Single-Cycle) Quant_Method->Luciferase p24 p24 ELISA (Multi-Cycle) Quant_Method->p24 Analyze Calculate EC50/IC50 Values Luciferase->Analyze p24->Analyze

Caption: Workflow for determining the in vitro antiviral activity of Elvitegravir.

References

The Core Pharmacological Profile of Elvitegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery, thereby preventing the integration of viral DNA into the host cell genome.[1] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Elvitegravir, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development efforts in the field of HIV therapeutics.

Pharmacodynamics: The Mechanism of Viral Suppression

Elvitegravir's primary pharmacodynamic effect is the inhibition of HIV-1 integrase.[1] This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome, a process known as strand transfer.[2] By specifically inhibiting this step, Elvitegravir effectively halts the establishment of productive HIV-1 infection in new cells.[2]

The antiviral activity of Elvitegravir is potent, with high trough concentrations that are approximately 6- to 10-fold above the protein binding-adjusted 95% inhibitory concentration (IC95) for wild-type HIV-1, which is 45 ng/mL.[3] This sustained viral suppression is a key factor in its clinical efficacy.

Resistance Profile

As with other antiretroviral agents, the emergence of drug resistance is a clinical consideration for Elvitegravir. In vitro studies have identified several primary resistance-associated mutations (RAMs) in the HIV-1 integrase gene that confer reduced susceptibility to Elvitegravir. These include T66I/A, E92Q/G, S147G, Q148R/H/K, and N155H.[4][5] The Q148R mutation, in particular, has been shown to confer significant resistance to both Elvitegravir and the first-generation INSTI, raltegravir.[6] Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher genetic barrier to resistance compared to Elvitegravir.[7]

Pharmacokinetics: The Journey of Elvitegravir in the Body

The clinical utility of Elvitegravir is significantly influenced by its pharmacokinetic properties, which necessitate co-administration with a pharmacokinetic enhancer (booster) to achieve once-daily dosing.

Absorption and Distribution

Following oral administration with food, peak plasma concentrations of Elvitegravir are typically observed around 4 hours post-dose.[1] The presence of food, particularly a standard or high-fat meal, enhances its bioavailability.[8] Administration under fasting conditions can lead to a significant decrease in both Cmax and AUC.[8] Elvitegravir is highly bound to human plasma proteins (98-99%).[9]

Metabolism and Elimination

Elvitegravir is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] A secondary metabolic pathway involves glucuronidation via UGT1A1/3.[10][11] Due to its extensive first-pass metabolism by CYP3A4, Elvitegravir has a short half-life when administered alone.[11]

To overcome this limitation, Elvitegravir is co-formulated with a strong CYP3A4 inhibitor, either cobicistat or ritonavir.[3] This boosting strategy significantly increases Elvitegravir's plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, allowing for a convenient once-daily dosing regimen.[3] The majority of the administered dose is eliminated in the feces (94.8%), with a small fraction recovered in the urine (6.7%).[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Elvitegravir from various clinical studies.

Table 1: Pharmacokinetic Parameters of Boosted Elvitegravir in Healthy and HIV-Infected Adults

PopulationElvitegravir Dose (mg)BoosterAUC₀₋₂₄ (ng·hr/mL)Cmax (ng/mL)Cthrough (ng/mL)T½ (hours)Reference
Healthy Subjects150Cobicistat 150 mg23,840 (CV 25.5%)---[12]
HIV-Infected Adults150Cobicistat 150 mg-->45 (6-10 fold IC95)~9.5[3]

AUC₀₋₂₄: Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; Cthrough: Trough plasma concentration; T½: Elimination half-life; CV: Coefficient of Variation.

Table 2: Elvitegravir Pharmacokinetics in Special Populations

PopulationElvitegravir Dose (mg)BoosterAUC₀₋₂₄ (ng·hr/mL)Cmax (ng/mL)Cthrough (ng/mL)NotesReference
Pregnant Women (2nd Trimester)150Cobicistat 150 mg15,283 (IQR 11,939–19,038)--24% lower AUC vs. postpartum[13]
Pregnant Women (3rd Trimester)150Cobicistat 150 mg14,004 (IQR 9,119–18,798)--44% lower AUC vs. postpartum[13]
Postpartum Women150Cobicistat 150 mg21,039 (IQR 13,532–32,788)--[13]
Children (6-11 years, ≥25 kg)150Cobicistat 150 mg33,814 (CV 58%)--Higher exposure than adults[14]
Adolescents (12-18 years, ≥35 kg)150Cobicistat 150 mg23,840 (CV 25.5%)--Similar exposure to adults[12]

IQR: Interquartile Range.

Table 3: Impact of Drug-Drug Interactions on Elvitegravir Pharmacokinetics

Co-administered DrugElvitegravir Dose (mg)BoosterEffect on ElvitegravirRecommendationReference
Atazanavir/Ritonavir85RitonavirSimilar exposure to 150 mg EVG aloneDose reduction of EVG to 85 mg[15]
Lopinavir/Ritonavir85Ritonavir-Dose reduction of EVG to 85 mg[3]
Efavirenz150Cobicistat37% lower AUCτ (day 7 post-switch)Monitor for efficacy[16]
Darunavir/Cobicistat150CobicistatNo significant change in C₂₄No dose adjustment needed[17]

AUCτ: Area under the curve over the dosing interval; C₂₄: Concentration at 24 hours post-dose.

Methodologies for Key Experiments

Bioanalytical Quantification of Elvitegravir in Plasma

Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantitative determination of Elvitegravir in human plasma.[9][18][19]

Sample Preparation:

  • Plasma samples (typically 50-100 µL) are obtained from centrifuged whole blood collected in EDTA tubes.[18][19]

  • An internal standard (e.g., a stable isotope-labeled version of Elvitegravir) is added to the plasma sample.[18]

  • Proteins are precipitated using an organic solvent such as methanol, followed by centrifugation to separate the supernatant.[18] Alternatively, liquid-liquid extraction can be employed.[19]

Chromatographic Separation and Mass Spectrometric Detection:

  • The prepared sample is injected into a C18 analytical column.[19]

  • Chromatographic separation is achieved using a mobile phase, often a gradient of methanol or acetonitrile and water with an additive like formic acid.[19]

  • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

  • Quantification is performed by monitoring specific precursor-to-product ion transitions for Elvitegravir and its internal standard.[9]

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations in HIV-1 that confer resistance to Elvitegravir.

Classical In Vitro Selection Protocol:

  • HIV-1 (e.g., strain IIIB) is cultured in susceptible host cells (e.g., MT-2 cells).

  • The virus is passaged in the presence of a sub-inhibitory concentration of Elvitegravir.

  • The concentration of Elvitegravir is gradually increased with each subsequent passage as viral replication (breakthrough) is observed.[4]

  • At various passages, viral RNA is extracted, and the integrase-coding region of the pol gene is sequenced to identify emerging mutations.[4]

Automated In Vitro Selection:

  • An automated system is used to perform parallel selection experiments in 96-well plates.

  • The virus is challenged with an increased concentration of Elvitegravir at each passage, regardless of viral breakthrough.[4]

  • This method allows for a more rapid and high-throughput selection of resistant viral strains.[4]

Determination of Plasma Protein Binding

Method: Equilibrium Dialysis (Gold Standard)[9][20]

Procedure:

  • A dialysis cell is assembled with a semipermeable membrane (e.g., 5,000 Da molecular weight cutoff) separating two chambers.[9]

  • One chamber contains human plasma spiked with radiolabeled ([¹⁴C]) Elvitegravir.[9]

  • The other chamber contains a protein-free buffer solution (e.g., phosphate buffer).[9]

  • The cell is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • The concentrations of radiolabeled Elvitegravir in the plasma and buffer chambers are measured using liquid scintillation counting.[9]

  • The percentage of protein-bound drug is calculated based on the concentration difference between the two chambers.

Visualizations

Elvitegravir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Host DNA Host DNA Elvitegravir Elvitegravir Elvitegravir->Integrase Inhibits

Caption: Mechanism of action of Elvitegravir.

Elvitegravir_Metabolism_Pathway cluster_liver Hepatocyte Elvitegravir Elvitegravir CYP3A4 CYP3A4 Elvitegravir->CYP3A4 Primary Metabolism (Oxidation) UGT1A1_3 UGT1A1_3 Elvitegravir->UGT1A1_3 Secondary Metabolism (Glucuronidation) Metabolites Metabolites Excretion Excretion Metabolites->Excretion Feces (major) Urine (minor) CYP3A4->Metabolites UGT1A1_3->Metabolites Booster Cobicistat / Ritonavir Booster->CYP3A4 Inhibits

Caption: Metabolic pathway of Elvitegravir.

Experimental_Workflow_PK_Analysis cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Whole Blood Whole Blood Plasma Plasma Whole Blood->Plasma Centrifugation Protein Precipitation Protein Precipitation Plasma->Protein Precipitation Add Internal Standard & Methanol Supernatant Supernatant Protein Precipitation->Supernatant Centrifugation Chromatographic Separation Chromatographic Separation Supernatant->Chromatographic Separation Injection Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis Quantification

Caption: Workflow for pharmacokinetic analysis.

References

Elvitegravir (JTK-303): A Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir, also known as JTK-303 or GS-9137, is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Developed by Gilead Sciences under license from Japan Tobacco, it is a key component of several combination antiretroviral therapies.[3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome, thereby halting viral replication.[1] This technical guide provides a comprehensive overview of the chemical synthesis of Elvitegravir, its physicochemical and pharmacological properties, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

Elvitegravir is a quinolone derivative with the chemical name 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid.[2][4] It is a white to pale yellow powder with low aqueous solubility.[5][6]

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor. Integrase is an essential enzyme for viral replication, and by inhibiting it, Elvitegravir prevents the integration of viral DNA into the host genome. This action blocks the formation of the HIV-1 provirus and halts the propagation of the viral infection.[1]

Pharmacokinetics

The pharmacokinetic profile of Elvitegravir is characterized by its metabolism primarily through cytochrome P450 3A (CYP3A) enzymes.[7] To enhance its systemic exposure and prolong its half-life, Elvitegravir is co-administered with a pharmacokinetic booster such as ritonavir or cobicistat, which are strong CYP3A inhibitors.[7][8] This boosting allows for a once-daily dosing regimen.[7]

Table 1: Physicochemical Properties of Elvitegravir

PropertyValueReference
Molecular FormulaC₂₃H₂₃ClFNO₅[2][4]
Molecular Weight447.88 g/mol [2]
CAS Number697761-98-1[4]
AppearanceWhite to pale yellow powder[5][6]
Water Solubility< 0.5 µg/mL at 20 °C[6]
logP4.5[6]
pKa6.6[6]

Table 2: Pharmacokinetic Properties of Elvitegravir (Boosted)

ParameterValueReference
BioavailabilityIncreased with food[8]
Protein Binding98-99%[8]
MetabolismPrimarily CYP3A oxidation, secondarily UGT1A1/3 glucuronidation[1]
Elimination Half-lifeApproximately 12.9 hours[6]
Excretion~94.8% in feces, ~6.7% in urine[1][6]

Chemical Synthesis

The synthesis of Elvitegravir is a multi-step process that involves the construction of the core quinolone ring system followed by the introduction of the necessary side chains. Several synthetic routes have been described in the patent literature. A representative synthesis is outlined below, starting from 2,4-dimethoxybenzoic acid.[9][10]

Elvitegravir_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_enamine Enamine Formation cluster_cyclization Quinolone Core Synthesis cluster_final Final Steps A 2,4-Dimethoxy- benzoic acid B Methyl 2,4-dimethoxy-5- (3-chloro-2-fluorobenzyl)benzoate A->B Multiple Steps C β-Ketoester Intermediate B->C Reaction with malonate derivative D Enamine Intermediate C->D Reaction with (S)-(+)-valinol and DMF-dimethyl acetal E Protected Quinolone Derivative D->E Cyclization and Protection F Elvitegravir E->F Deprotection and Hydrolysis

A representative synthetic workflow for Elvitegravir.

Experimental Protocols

Representative Synthesis of a Key Quinolone Intermediate

The following is a representative protocol synthesized from patent literature and may require optimization.

Step 1: Synthesis of the β-Ketoester Intermediate

  • To a solution of a substituted methyl benzoate derivative (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

  • Slowly add a malonate derivative, such as dimethyl malonate (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-ketoester intermediate.

Step 2: Formation of the Enamine Intermediate

  • Dissolve the β-ketoester intermediate (1 equivalent) and (S)-(+)-valinol (1.1 equivalents) in a suitable solvent like toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude enamine intermediate may be used in the next step without further purification.

Step 3: Cyclization to the Quinolone Core

  • Dissolve the crude enamine intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product by crystallization or column chromatography to obtain the quinolone core.

HIV-1 Integrase Inhibition Assay

This protocol is adapted from a commercially available HIV-1 integrase assay kit and serves as a general guideline.[11]

  • Plate Preparation: Coat a 96-well plate with the donor substrate DNA and incubate. Wash the plate to remove unbound DNA and then add a blocking solution to prevent non-specific binding.

  • Enzyme Incubation: Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of Elvitegravir (or other test compounds) to the wells and incubate.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate DNA.

  • Detection: After incubation, wash the plate and add an antibody conjugate that specifically detects the integrated DNA. Add a substrate for the enzyme-linked antibody and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of integrase activity for each concentration of Elvitegravir and determine the IC₅₀ value.

Mechanism of Action: HIV-1 Integrase Inhibition

The following diagram illustrates the mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition Inhibition by Elvitegravir A Viral RNA B Reverse Transcription A->B C Viral DNA B->C D Integration into Host DNA C->D Mediated by HIV-1 Integrase E Provirus D->E F Transcription & Translation E->F G New Virus Particles F->G H Elvitegravir I HIV-1 Integrase H->I Inhibits

Elvitegravir inhibits the integration of viral DNA into the host genome.

Conclusion

Elvitegravir is a significant advancement in antiretroviral therapy, offering a potent and well-tolerated option for the treatment of HIV-1 infection. Its chemical synthesis, while complex, has been optimized to allow for large-scale production. A thorough understanding of its physicochemical properties, pharmacokinetic profile, and mechanism of action is essential for its effective use in clinical practice and for the development of future integrase inhibitors.

References

Methodological & Application

Elvitegravir in HIV-1 Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. It targets the HIV-1 integrase enzyme, a critical component for the integration of viral DNA into the host cell genome, thereby preventing viral replication.[1][2][3][4][5] Elvitegravir is a key component of several combination antiretroviral therapies, including Stribild® and Genvoya®.[2][5] Accurate and reproducible cell-based assays are essential for the continued research and development of elvitegravir and other antiretroviral agents. These assays are crucial for determining antiviral potency, assessing cytotoxicity, and evaluating potential synergistic or antagonistic interactions with other drugs.

This document provides detailed protocols for key HIV-1 cell-based assays involving elvitegravir, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow and the drug's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of elvitegravir against various HIV-1 strains in different cell lines.

Parameter Value Cell Line Virus Strain Reference
IC50 0.7 nM-HIV-1 IIIB[6]
IC50 1.4 nM-HIV-2 ROD[6]
IC50 2.8 nM-HIV-2 EHO[6]
EC50 0.1 - 1.3 nM-HIV-1 clades A, B, C, D, E, F, G, and O[1]
EC50 0.53 nM-HIV-2[1]
CC50 > 250 µMHEK-293T-[6]
CC50 4.6 ± 0.5 µMPBMC-[6]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the cells.

Experimental Protocols

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% (EC50) by measuring the amount of p24 antigen in the cell culture supernatant.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)

  • Elvitegravir stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will allow for logarithmic growth during the assay period.

  • Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.

  • Infection: Add the HIV-1 virus stock to the cells at a pre-determined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted elvitegravir to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[7][8][9][10][11]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each elvitegravir concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of elvitegravir by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)

  • Elvitegravir stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the 96-well plates with the appropriate cell line at a predetermined density.

  • Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.

  • Treatment: Add the diluted elvitegravir to the appropriate wells. Include cell control (cells only, no drug) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13][14]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each elvitegravir concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.[12][13][14][15]

Drug Combination Assay (Checkerboard Assay)

This protocol evaluates the interaction between elvitegravir and another antiretroviral agent (e.g., tenofovir, emtricitabine) to determine if the combination is synergistic, additive, or antagonistic.

Materials:

  • HIV-1 permissive cell line

  • HIV-1 laboratory-adapted strain

  • Stock solutions of elvitegravir and the second drug

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit or a luciferase reporter gene assay system

  • Microplate reader

Procedure:

  • Drug Dilution: Prepare serial dilutions of elvitegravir horizontally and the second drug vertically in a 96-well plate, creating a matrix of drug concentrations.

  • Cell Plating and Infection: Add the cell suspension and HIV-1 virus to each well of the drug combination plate.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method such as the p24 ELISA or a luciferase reporter gene assay.[16][17][18][19][20]

  • Data Analysis: Analyze the data using a synergy quantification model, such as the MacSynergy II program, to calculate the synergy, additivity, or antagonism of the drug combination.[21][22][23][24]

Visualizations

Caption: Mechanism of action of Elvitegravir.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Drug_Dilution Prepare Serial Dilutions of Elvitegravir Cell_Plating->Drug_Dilution Infection Infect Cells with HIV-1 Drug_Dilution->Infection Treatment Add Drug Dilutions to Wells Infection->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation p24_Assay Antiviral Activity (p24 ELISA) Incubation->p24_Assay MTT_Assay Cytotoxicity (MTT Assay) Incubation->MTT_Assay Luciferase_Assay Infectivity (Luciferase Assay) Incubation->Luciferase_Assay EC50_Calc Calculate EC50 p24_Assay->EC50_Calc CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc Luciferase_Assay->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50/EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc End End SI_Calc->End

References

Application Notes and Protocols for the Quantification of Elvitegravir in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Elvitegravir (EVG), an integrase strand transfer inhibitor used in the treatment of HIV infection, in human plasma samples. The methods described herein are based on published and validated bioanalytical procedures, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Introduction

Elvitegravir is a key component of several antiretroviral therapy (ART) regimens. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and assessing patient adherence. The following protocols provide robust and reliable methods for the determination of Elvitegravir concentrations in a clinical and research setting.

Overview of Analytical Methods

The quantification of Elvitegravir in plasma is predominantly achieved through two main analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering high sensitivity, selectivity, and throughput. Various sample preparation techniques can be employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV provides a cost-effective and accessible alternative for therapeutic drug monitoring where high sensitivity is not paramount.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated methods for Elvitegravir quantification in plasma.

Table 1: LC-MS/MS Methods for Elvitegravir Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 52 - 10,470[6]10 - 4,000[1]50 - 5,000[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 52[6]10[1]50[2]
Intra-day Precision (%CV) < 15%Not Reported3 - 6.3%[2]
Inter-day Precision (%CV) < 15%Not Reported3 - 6.3%[2]
Intra-day Accuracy (% bias) ± 15%Not Reported3.8 - 7.2%[2]
Inter-day Accuracy (% bias) ± 15%Not Reported3.8 - 7.2%[2]
Recovery (%) ≥ 76%[6]Not Reported> 85%
Internal Standard Stable isotope labeled EVG[6]d6-elvitegravir[7]EVG-D6[2]

Table 2: HPLC-UV Method for Elvitegravir Quantification

ParameterMethod 1
Linearity Range Optimized for expected patient concentrations[3][4][5]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but sufficient for therapeutic monitoring.
Intra-day Precision (%CV) < 10%[3][4][5]
Inter-day Precision (%CV) < 10%[3][4][5]
Accuracy (% bias) < 15%[3][4][5]
Recovery (%) 82 - 105%[3][4]
Internal Standard Not explicitly stated in the provided abstracts.

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for sample preparation and analysis.

Sample Collection and Handling

Proper sample collection and handling are critical for accurate quantification.

cluster_collection Blood Collection cluster_processing Plasma Separation cluster_storage Storage Collect Collect whole blood into K2EDTA tubes Centrifuge Centrifuge at 1000-2000 x g for 10 min at 4°C Collect->Centrifuge Within 30-60 min Separate Aspirate plasma supernatant Centrifuge->Separate Store Store plasma at -20°C or lower Separate->Store

Caption: Workflow for blood collection and plasma separation.

Protocol for Plasma Preparation:

  • Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.[6][8]

  • Gently invert the tubes 8-10 times to ensure thorough mixing with the anticoagulant.[8]

  • Within one hour of collection, centrifuge the blood samples at 1000-2000 x g for 10 minutes at 4°C to separate the plasma from the cellular components.[9]

  • Carefully aspirate the plasma supernatant into clean, labeled polypropylene tubes.

  • Store the plasma samples at -20°C or lower until analysis.[7]

Method 1: UPLC-MS/MS with Protein Precipitation

This method is rapid, simple, and suitable for high-throughput analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Thaw Thaw plasma sample Spike Spike with Internal Standard Thaw->Spike Precipitate Add methanol (protein precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject Acquire Data Acquisition Inject->Acquire Quantify Quantification Acquire->Quantify

Caption: UPLC-MS/MS workflow with protein precipitation.

Detailed Protocol:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To a 50 µL aliquot of plasma, add the internal standard (stable isotope-labeled Elvitegravir).[6]

    • Add a sufficient volume of methanol (typically a 3:1 ratio of methanol to plasma) to precipitate proteins.[6]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions (Example):

    • System: Waters Acquity UPLC I-class or equivalent.[10]

    • Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent C18 column.[10]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: A gradient elution is typically used to achieve optimal separation.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions (Example):

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Elvitegravir: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • Instrument parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.

Method 2: HPLC-UV with Solid-Phase Extraction

This method offers enhanced sample cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects in HPLC-UV analysis.

cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Condition Condition SPE cartridge Equilibrate Equilibrate SPE cartridge Condition->Equilibrate Load Load plasma sample Equilibrate->Load Wash Wash cartridge Load->Wash Elute Elute Elvitegravir Wash->Elute Evaporate Evaporate eluate Elute->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject Detect UV Detection Inject->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV workflow with solid-phase extraction.

Detailed Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To a 600 µL plasma sample, add the internal standard.[3][4]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute Elvitegravir and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example):

    • System: Agilent 1200 series or equivalent HPLC system.

    • Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).[3][4]

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer.[3][4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 - 50 µL.

    • UV Detection Wavelength: 265 nm.[3][4]

Concluding Remarks

The choice of method for quantifying Elvitegravir in plasma will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, while HPLC-UV offers a practical alternative for routine therapeutic drug monitoring. It is essential that any method used is fully validated according to regulatory guidelines to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for In Vitro Studies of Elvitegravir Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental design for studying Elvitegravir in combination with other antiretroviral agents. Detailed protocols for key assays are included to facilitate the assessment of synergistic, additive, or antagonistic interactions, as well as the cytotoxic potential of drug combinations.

Introduction to Elvitegravir

Elvitegravir is an integrase strand transfer inhibitor (INSTI) that targets the HIV-1 integrase enzyme, a crucial component for the replication of the virus.[1][2] By blocking the strand transfer step of proviral DNA integration into the host cell genome, Elvitegravir effectively halts the viral life cycle.[2][3] Combination therapy is the cornerstone of modern HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and minimize the development of drug resistance.[4] In vitro studies are essential for the preclinical evaluation of new drug combinations.

Key In Vitro Assays for Combination Therapy

The following assays are fundamental for evaluating the potential of Elvitegravir in combination therapies:

  • Checkerboard Antiviral Assay: To determine the synergistic, additive, or antagonistic effects of drug combinations against HIV-1 replication.

  • Cytotoxicity Assay (MTT Assay): To assess the toxicity of individual drugs and their combinations on host cells.

  • HIV-1 Integrase Strand Transfer Assay: To specifically measure the inhibitory activity of Elvitegravir and its combinations on its target enzyme.

Data Presentation: Quantitative Analysis of Elvitegravir Combinations

The efficacy of antiviral drug combinations can be quantified using the Combination Index (CI), calculated from checkerboard assay data. A CI value of <1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value >1 indicates antagonism.

Drug Combination HIV-1 Strain Cell Line IC50 (nM) of Elvitegravir Alone IC50 (nM) of Combination Agent Alone Combination Index (CI) at 50% Inhibition (IC50) Reference
Elvitegravir + Emtricitabine (FTC) + Tenofovir (TFV)Wild-TypeMT-2 cellsNot ReportedNot Reported0.47 ± 0.09[5]
Elvitegravir + Raltegravir (RAL) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.52 ± 0.05[5]
Elvitegravir + Efavirenz (EFV) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.56 ± 0.08[5]
Elvitegravir + Rilpivirine (RPV) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.73 ± 0.13[5]
Elvitegravir + Darunavir (DRV) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.77 ± 0.11[5]
Elvitegravir + Atazanavir (ATV) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.83 ± 0.19[5]
Elvitegravir + Lopinavir (LPV) + FTC + TFVWild-TypeMT-2 cellsNot ReportedNot Reported0.97 ± 0.10[5]

Cytotoxicity Data (CC50)

Drug Cell Line CC50 (µM) Assay Reference
ElvitegravirMT-4 cells>10Not Specified[6]
EmtricitabineMT-4 cells>50Not Specified[6]
TenofovirMT-4 cells>100Not Specified[6]

Experimental Protocols

Protocol 1: Checkerboard Antiviral Synergy Assay

This protocol outlines the checkerboard method to assess the antiviral synergy of two compounds.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, TZM-bl)

  • Complete culture medium

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compounds (Elvitegravir and combination agent)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

  • Plate reader

Procedure:

  • Cell Plating: Seed the 96-well plates with cells at an optimal density to ensure they are in the logarithmic growth phase throughout the experiment.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of Elvitegravir (Drug A) horizontally across the plate.

    • Prepare serial dilutions of the combination agent (Drug B) vertically down the plate.

    • The final plate will contain a matrix of drug concentrations, including wells with single drugs and a range of combinations.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable method (e.g., p24 antigen capture ELISA, luciferase reporter gene activity).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).

    • Determine the IC50 (50% inhibitory concentration) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn or based on the Loewe additivity model.[7]

Protocol 2: MTT Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of the drug combinations.

Materials:

  • Cell line used in the antiviral assay

  • Complete culture medium

  • Test compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density similar to the antiviral assay.

  • Drug Addition: Add the same concentrations of individual drugs and combinations as used in the checkerboard assay to the respective wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control cells.

    • Determine the CC50 (50% cytotoxic concentration) for each drug and combination.

Protocol 3: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a biochemical assay to measure the specific inhibition of the HIV-1 integrase strand transfer reaction.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (target substrate)

  • Assay buffer (containing divalent cations like Mg2+ or Mn2+)

  • Test compounds

  • Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

  • 96-well plates suitable for the detection method

Procedure:

  • Assay Setup: In a 96-well plate, combine the reaction buffer, recombinant HIV-1 integrase, and the donor DNA substrate.

  • Inhibitor Addition: Add serial dilutions of Elvitegravir or the drug combination to the wells.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase-DNA complex.

  • Initiation of Strand Transfer: Add the target DNA substrate to initiate the strand transfer reaction.

  • Incubation: Incubate at 37°C to allow the integration reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition of the strand transfer reaction for each inhibitor concentration.

    • Determine the IC50 value for Elvitegravir and its combinations.

Visualizations

HIV-1 Replication Cycle and Point of Elvitegravir Action

HIV_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus 2. Integration Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Assembly Assembly Viral mRNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Progeny Virus New HIV Virion Budding & Maturation->Progeny Virus HIV Virion HIV Virion HIV Virion->Viral RNA 1. Entry & Uncoating Elvitegravir Elvitegravir Elvitegravir->Integration

Caption: HIV-1 replication cycle with Elvitegravir's point of inhibition.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Workflow cluster_antiviral Antiviral Checkerboard Assay cluster_cytotoxicity MTT Cytotoxicity Assay cluster_analysis Data Analysis A1 Plate Cells A2 Add Drug Dilutions (Elvitegravir & Combo Agent) A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (3-7 days) A3->A4 A5 Quantify Viral Replication (p24 ELISA / Luciferase) A4->A5 D1 Calculate % Inhibition & % Viability A5->D1 C1 Plate Cells C2 Add Drug Dilutions C1->C2 C3 Incubate (3-7 days) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C5->D1 D2 Determine IC50 & CC50 D1->D2 D3 Calculate Combination Index (CI) D2->D3 D4 Assess Synergy / Additivity / Antagonism D3->D4

Caption: Workflow for determining in vitro antiviral synergy.

Logical Relationship of Synergy Analysis

Synergy_Logic Input Dose-Response Data (Single Drugs & Combinations) CI_Calc Combination Index (CI) Calculation Input->CI_Calc Synergy Synergism (CI < 1) CI_Calc->Synergy Lower than expected additive effect Additive Additivity (CI = 1) CI_Calc->Additive As expected from individual effects Antagonism Antagonism (CI > 1) CI_Calc->Antagonism Higher than expected additive effect

Caption: Decision logic for synergy assessment based on Combination Index.

References

Techniques for Crystallizing HIV-1 Integrase with Elvitegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of HIV-1 integrase in complex with the integrase strand transfer inhibitor (INSTI), Elvitegravir. Due to the inherent flexibility and poor solubility of full-length HIV-1 integrase, the prototype foamy virus (PFV) integrase is commonly utilized as a structural and functional surrogate. The active site of PFV integrase is highly conserved with that of HIV-1 integrase, making it an excellent model for studying drug-enzyme interactions. The protocols outlined below are based on established methodologies that have successfully yielded high-resolution crystal structures of the PFV intasome in complex with Elvitegravir.

Mechanism of Action: Elvitegravir Inhibition of HIV-1 Integrase

Elvitegravir is a potent inhibitor of the strand transfer step of HIV-1 integration.[1] This crucial step involves the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome, a process catalyzed by the viral integrase enzyme. Elvitegravir functions by chelating the divalent metal ions (typically Mg2+ or Mn2+) present in the integrase active site.[2] This chelation prevents the catalytic activity of the enzyme, thereby blocking the integration of viral DNA and halting the viral replication cycle.[2][3] The binding of Elvitegravir to the integrase-DNA complex effectively disarms the viral machinery responsible for establishing a persistent infection.[4]

Elvitegravir_Mechanism_of_Action cluster_host_cell Host Cell Viral_DNA Viral DNA Intasome Intasome Complex (Integrase + Viral DNA) Viral_DNA->Intasome Assembly Integrase HIV-1 Integrase Integrase->Intasome Integrated_Provirus Integrated Provirus Intasome->Integrated_Provirus Strand Transfer (Integration) Host_DNA Host Chromosomal DNA Host_DNA->Integrated_Provirus Elvitegravir Elvitegravir Elvitegravir->Intasome Inhibition Crystallization_Workflow Protein_Expression 1. PFV Integrase Expression in E. coli Purification 2. Multi-step Purification Protein_Expression->Purification Intasome_Assembly 3. Intasome Assembly (Integrase + vDNA) Purification->Intasome_Assembly Crystallization 4. Crystallization of Intasome Intasome_Assembly->Crystallization Soaking 5. Soaking with Elvitegravir Crystallization->Soaking Data_Collection 6. X-ray Diffraction Data Collection Soaking->Data_Collection

References

Application Notes and Protocols: A Novel Approach to Lentiviral Vector Production Using Elvitegravir for Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are indispensable tools in gene therapy and cell engineering, enabling the stable integration of genetic material into a wide range of dividing and non-dividing cells.[1] A critical step in the generation of stably modified cell lines is the selection of successfully transduced cells.[2] Traditionally, this is achieved through the use of antibiotic resistance markers, where cells that have integrated the lentiviral vector also express a gene conferring resistance to a specific antibiotic, allowing for the elimination of non-transduced cells.[2][3]

This document explores a novel, theoretical approach to the selection of transduced cells using the HIV-1 integrase inhibitor, Elvitegravir. Elvitegravir is a potent antiretroviral drug that blocks the strand transfer step of viral DNA integration into the host genome, a crucial phase in the retroviral life cycle.[4] The proposed selection system is based on the concept of drug resistance, where a lentiviral vector is engineered to express a mutant integrase that is resistant to Elvitegravir. In this scenario, only the cells successfully transduced with this vector would be able to integrate the viral DNA and proliferate in the presence of Elvitegravir, which would be toxic to non-transduced cells by inhibiting essential cellular processes or inducing apoptosis upon lentiviral challenge.

Disclaimer: The use of Elvitegravir as a selection agent for lentiviral vector production is a novel concept and is not yet an established method described in peer-reviewed scientific literature. The following protocols and discussions are based on established principles of lentiviral technology and drug-resistance selection and are intended to provide a theoretical framework for the research and development of such a system. The proposed protocols will require significant optimization and validation.

Principle of Elvitegravir-Based Selection

The central hypothesis of this selection strategy is the creation of a binary system comprising an Elvitegravir-resistant lentiviral integrase and the selective pressure of Elvitegravir.

  • Elvitegravir-Resistant Integrase: The packaging plasmid of a lentiviral vector system would be genetically engineered to express a mutant form of the integrase enzyme that is not inhibited by Elvitegravir. Several mutations in the HIV-1 integrase gene have been identified to confer resistance to Elvitegravir, including T66I, E92Q, and Q148R.[5][6] Incorporating one or more of these mutations into the packaging plasmid could yield an integrase that remains functional in the presence of Elvitegravir.

  • Selective Pressure with Elvitegravir: When a population of cells is transduced with lentiviral vectors produced using the Elvitegravir-resistant packaging system, Elvitegravir can be added to the cell culture medium. In successfully transduced cells, the resistant integrase will facilitate the integration of the lentiviral DNA into the host genome, allowing for stable expression of the transgene. In contrast, non-transduced cells, or cells transduced with residual wild-type integrase, would be eliminated by the cytotoxic effects of Elvitegravir.

This method could offer an alternative to traditional antibiotic selection, potentially reducing the cellular stress associated with antibiotic exposure and offering a different mode of selection.

Signaling Pathways and Experimental Workflows

Lentiviral Integration Pathway and Mechanism of Elvitegravir

The following diagram illustrates the key steps of lentiviral entry and integration into the host cell genome, and the point of inhibition by Elvitegravir.

Lentiviral_Integration_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LV Lentiviral Particle Receptor Cell Surface Receptor LV->Receptor Binding & Fusion RT_complex Reverse Transcription (RNA -> dsDNA) PIC Pre-integration Complex (PIC) RT_complex->PIC Forms Integration Integration into Host Genome PIC->Integration Nuclear Import Provirus Provirus Integration->Provirus Successful Integration Receptor->RT_complex Entry Elvitegravir Elvitegravir Elvitegravir->Integration Inhibits (Strand Transfer)

Caption: Lentiviral integration pathway and Elvitegravir's mechanism of action.

Proposed Experimental Workflow for Elvitegravir Selection

This diagram outlines the theoretical workflow for producing lentiviral vectors with an Elvitegravir-resistant integrase and using Elvitegravir for the selection of stably transduced cells.

Elvitegravir_Selection_Workflow cluster_production Lentiviral Vector Production cluster_selection Transduction and Selection p1 Transfer Plasmid (Gene of Interest) Transfection Co-transfection of HEK293T cells p1->Transfection p2 Envelope Plasmid (e.g., VSV-G) p2->Transfection p3 Packaging Plasmid (Gag, Pol with Elvitegravir- Resistant Integrase) p3->Transfection Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest Transduction Transduce Target Cells with Resistant Lentivirus Harvest->Transduction Selection Add Elvitegravir to Culture (Selective Pressure) Transduction->Selection Expansion Expansion of Stably Transduced Cells Selection->Expansion

Caption: Proposed workflow for lentiviral production and selection using Elvitegravir.

Quantitative Data Summary

As this is a theoretical application, there is no direct quantitative data available for the efficiency of Elvitegravir as a selection agent. However, we can summarize the known resistance profiles of various integrase mutations to Elvitegravir, which would be critical for the design of a resistant packaging plasmid.

Integrase MutationFold Change in Elvitegravir EC50 (Resistance)Reference
T66I9.7 - 33[5][7]
E92Q26 - 57[5][7]
T97A2.4[7]
S147G4.1[7]
Q148R92 - 96[5][7]
N155H26 - 32[5][7]

Note: The fold change in EC50 represents the increase in the concentration of Elvitegravir required to inhibit the mutant virus by 50% compared to the wild-type virus. Higher fold changes indicate greater resistance.

For comparison, standard antibiotic selection concentrations are provided below. The optimal concentration for Elvitegravir selection would need to be determined empirically through a "kill curve" experiment.

Selection AgentTypical Concentration Range
Puromycin0.5 - 10 µg/mL
G418 (Geneticin)100 - 2000 µg/mL
Hygromycin B100 - 1000 µg/mL
Blasticidin1 - 10 µg/mL

Experimental Protocols

Protocol 1: Production of Lentiviral Vectors with an Elvitegravir-Resistant Integrase

This protocol is adapted from standard lentiviral production protocols and modified for the proposed Elvitegravir-resistant system.

Materials and Reagents:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • Plasmids:

    • Transfer plasmid with the gene of interest

    • Envelope plasmid (e.g., pMD2.G for VSV-G)

    • Custom Elvitegravir-Resistant Packaging Plasmid (e.g., psPAX2 with Q148R mutation in the integrase gene)

  • 0.45 µm syringe filters

  • Sterile cell culture plates and flasks

Procedure:

  • Cell Seeding:

    • Day 0: Seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Day 1: In separate tubes, dilute the transfer plasmid, envelope plasmid, and the Elvitegravir-resistant packaging plasmid in Opti-MEM.

    • Prepare the transfection reagent according to the manufacturer's protocol.

    • Combine the plasmid and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • Day 3 (48 hours post-transfection): Harvest the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add fresh culture medium to the cells.

    • Day 4 (72 hours post-transfection): Harvest the supernatant again and pool it with the harvest from Day 3.

    • Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Virus Concentration (Optional but Recommended):

    • The filtered supernatant can be concentrated using methods such as ultracentrifugation or precipitation solutions to increase the viral titer.

  • Titration:

    • Determine the titer of the concentrated virus stock using methods such as qPCR, p24 ELISA, or transduction of a reporter cell line followed by flow cytometry.

Protocol 2: Determination of Optimal Elvitegravir Selection Concentration (Kill Curve)

Before performing selection, it is crucial to determine the minimum concentration of Elvitegravir that is cytotoxic to the target cells.

Materials and Reagents:

  • Target cell line

  • Complete culture medium for the target cell line

  • Elvitegravir stock solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Day 0: Seed the target cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells per well).

  • Elvitegravir Titration:

    • Day 1: Prepare a serial dilution of Elvitegravir in the complete culture medium. The concentration range should be broad initially (e.g., 1 nM to 10 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Elvitegravir. Include a "no drug" control.

  • Monitoring Cell Viability:

    • Incubate the plate and monitor cell viability daily for 5-7 days.

    • Cell viability can be assessed by microscopy or using a viability assay (e.g., MTT, CellTiter-Glo).

  • Determining the Optimal Concentration:

    • The optimal selection concentration is the lowest concentration of Elvitegravir that results in complete cell death in the untransduced cells within the desired timeframe (typically 3-5 days).

Protocol 3: Transduction and Selection of Stable Cell Lines with Elvitegravir

Materials and Reagents:

  • Target cell line

  • Concentrated Elvitegravir-resistant lentivirus

  • Complete culture medium

  • Polybrene (optional, transduction enhancer)

  • Elvitegravir at the predetermined optimal selection concentration

Procedure:

  • Transduction:

    • Day 0: Seed the target cells in a 6-well plate.

    • Day 1: When cells are at the desired confluency, remove the medium and add fresh medium containing the lentivirus at an appropriate Multiplicity of Infection (MOI). Polybrene can be added to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Selection:

    • Day 3: Remove the virus-containing medium and replace it with fresh medium containing the optimal concentration of Elvitegravir.

    • Culture the cells in the presence of Elvitegravir, changing the medium every 2-3 days.

  • Expansion:

    • Monitor the cells for the death of non-transduced cells and the emergence of resistant colonies.

    • Once resistant colonies are established, expand them into larger culture vessels.

  • Validation:

    • Confirm the stable expression of the gene of interest in the selected cell population through methods such as qPCR, Western blotting, or flow cytometry.

Conclusion

The proposed Elvitegravir-based selection system for lentiviral vector production presents an intriguing alternative to conventional antibiotic selection methods. The development of such a system would require the engineering of a packaging plasmid with a validated Elvitegravir-resistant integrase and empirical determination of the optimal selection conditions for the target cell line. While this approach is currently theoretical, it highlights the potential for innovative strategies in the ever-evolving field of gene and cell therapy. Further research is warranted to explore the feasibility and efficiency of this novel selection methodology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Elvitegravir Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Elvitegravir.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Elvitegravir?

Elvitegravir is a white to pale yellow powder characterized by very low aqueous solubility.[1] Its solubility in water at 20°C is reported to be less than 0.5 µg/mL.[1] Another source states the solubility is less than 0.3 mcg/mL.[2] This poor solubility is a primary factor contributing to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[3][4]

Q2: Why is Elvitegravir's solubility in aqueous solutions so low?

Elvitegravir's low solubility is a consequence of its molecular structure. It is a lipophilic compound, indicated by its partition coefficient (log p) of 4.5.[1] This chemical structure, which is largely non-polar, results in poor interaction with polar solvents like water, leading to limited dissolution.[5] This solubility-limited absorption can affect its bioavailability.[1]

Q3: What are the primary strategies to enhance the aqueous solubility of Elvitegravir?

Several formulation strategies have been successfully employed to overcome the solubility challenges of Elvitegravir and other poorly soluble drugs. The most common and effective methods include:

  • Solid Dispersions: Dispersing Elvitegravir in an inert, hydrophilic carrier matrix in a solid state.[6][7] This technique can improve dissolution rates significantly.[8]

  • Solid Lipid Nanoparticles (SLNs): Formulating the drug into colloidal carrier systems made from a lipid matrix.[9][10] This approach has been shown to dramatically increase aqueous solubility and is suitable for parenteral formulations.[9]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[11][12]

  • General Strategies: Other techniques applicable to poorly soluble drugs include the use of co-solvents, cyclodextrin complexation, and self-emulsifying drug delivery systems (SEDDS).[5][13]

Troubleshooting Guides

This section provides detailed guides for common experimental challenges encountered when working to improve Elvitegravir's solubility.

Guide 1: Troubleshooting Solid Dispersion Formulations

Issue: Poor dissolution rate or incomplete drug release from Elvitegravir solid dispersions.

Solution: The choice of carrier and the drug-to-carrier ratio are critical for creating effective solid dispersions. Hydrophilic carriers such as Polyethylene Glycol (PEG) 6000, Urea, and Mannitol have proven effective.[6][7] Studies show that PEG 6000, particularly in a 1:3 drug-to-carrier ratio, provides the fastest and most complete drug release.[3][7]

Formulation CodeCarrierDrug:Carrier RatioMethodKey FindingReference
FSDPN3PEG 60001:3Fusion MethodShowed the highest and fastest drug release (within 20 minutes).[6][7][8]
-Urea1:1, 1:2, 1:3Fusion MethodLess effective than PEG 6000.[7][8]
-Mannitol1:1, 1:2, 1:3Fusion MethodLess effective than PEG 6000.[7][8]

This protocol is adapted from the successful preparation of the FSDPN3 formulation.[7][8]

  • Preparation: Accurately weigh the hydrophilic carrier (e.g., PEG 6000) and Elvitegravir in the desired ratio (e.g., 3:1 carrier to drug).

  • Melting: Place the carrier in a porcelain dish and melt it using a water bath at 80-85°C.

  • Mixing: Add the accurately weighed Elvitegravir to the molten carrier.

  • Stirring: Mix thoroughly for 1-2 minutes until a homogenous dispersion is achieved.

  • Cooling: Immediately transfer the dish to an ice bath for rapid cooling and solidification.

  • Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a fine sieve (e.g., sieve no. 85) to ensure uniform particle size.

  • Storage: Store the final solid dispersion in a desiccator until further use.[7][8]

G cluster_prep Preparation cluster_process Processing cluster_finish Finishing weigh_peg Weigh PEG 6000 melt Melt Carrier (80-85°C) weigh_peg->melt weigh_evg Weigh Elvitegravir mix Add Drug & Mix (1-2 mins) weigh_evg->mix melt->mix cool Rapid Cooling (Ice Bath) mix->cool pulverize Pulverize Mass cool->pulverize sieve Sieve Powder (No. 85) pulverize->sieve store Store in Desiccator sieve->store end Final Product store->end Ready for Evaluation

Caption: Workflow for the Fusion Method of Solid Dispersion Preparation.

Guide 2: Troubleshooting Solid Lipid Nanoparticle (SLN) Formulations

Issue: Inability to formulate Elvitegravir for parenteral (injectable) use and low aqueous solubility for oral delivery.

Solution: Formulating Elvitegravir as Solid Lipid Nanoparticles (SLNs) can overcome these challenges. The solvent injection method is a suitable technique for preparing Elvitegravir-loaded SLNs, which has been shown to enhance aqueous solubility by 800–1030 fold.[9][10]

ParameterResult RangeSignificanceReference
Particle Size151.0 ± 2.4 to 199.1 ± 2.7 nmNanosize range suitable for parenteral administration.[9][10]
Dissolution Efficiency> 63% (up to 83%)Significant improvement in drug release compared to plain drug.[9][10]
Solubility Enhancement800 – 1030 foldDemonstrates a massive increase in aqueous solubility.[9][10]

This protocol is based on a study that successfully developed and characterized Elvitegravir SLNs.[9]

  • Organic Phase Preparation: Dissolve 300 mg of Elvitegravir and 150 mg of a lipid core (e.g., Gelucire 44/14) in 5 mL of ethanol.

  • Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% w/v polysorbate 20 (surfactant) and 1% w/v soya lecithin (emulsifier).

  • Injection: Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine gauge injection needle. Maintain stirring at approximately 1500 rpm.

  • Stirring: Continue stirring the resulting precipitate for 120 minutes.

  • Homogenization: Homogenize the resulting SLN suspension using an ultrasonic homogenizer for 30 minutes to ensure uniform particle size.

  • Evaluation: The final nanosuspension is ready for characterization (particle size, zeta potential, entrapment efficiency, etc.).

G cluster_phases Phase Preparation cluster_formation Nanoparticle Formation cluster_refinement Refinement & Final Product org_phase Organic Phase: Elvitegravir + Lipid in Ethanol injection Rapid Injection of Organic into Aqueous (1500 rpm) org_phase->injection aq_phase Aqueous Phase: Surfactant + Emulsifier in Water aq_phase->injection stirring Continuous Stirring (120 mins) injection->stirring homogenize Ultrasonic Homogenization (30 mins) stirring->homogenize final_sln EVG-SLN Suspension homogenize->final_sln

Caption: Workflow for Preparing Elvitegravir SLNs via Solvent Injection.

Strategic Selection of Solubility Enhancement Method

Choosing the right technique depends on the specific goals of the research. The following decision-making logic can help guide the selection process.

G start Goal: Enhance Elvitegravir Aqueous Solubility q_formulation What is the desired formulation type? start->q_formulation oral_solid Solid Dispersions q_formulation->oral_solid Oral Solid Dosage parenteral Solid Lipid Nanoparticles (SLNs) q_formulation->parenteral Parenteral (Injectable) oral_adv High drug loading Established manufacturing (e.g., Fusion Method) oral_solid->oral_adv Advantages parenteral_adv Significant solubility increase Suitable for IV administration Controlled release potential parenteral->parenteral_adv Advantages

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Troubleshooting Elvitegravir Resistance Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elvitegravir resistance assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that can lead to variability in experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your Elvitegravir resistance experiments, covering both phenotypic and genotypic assays.

Phenotypic Assay Variability

Question 1: We are observing high variability between replicate wells in our luciferase-based phenotypic assay for Elvitegravir resistance. What are the potential causes and solutions?

Answer:

High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here’s a breakdown of potential causes and how to address them:

  • Pipetting Inaccuracy: Small errors in dispensing cells, virus, or reagents can lead to significant differences in results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to be distributed across replicate wells to ensure consistency.[1]

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can affect viral infection and subsequent reporter signal.

    • Solution: Ensure cells are thoroughly resuspended before plating. After plating, gently swirl the plate in a figure-eight motion to achieve a uniform monolayer. Visually inspect the wells under a microscope before proceeding with the assay.

  • Reagent Quality and Stability: Degradation of critical reagents like luciferase substrate or Elvitegravir stock solutions can introduce variability.

    • Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Protect luciferase reagents from light and prepare them fresh for each experiment.[2] Regularly check the quality and concentration of your Elvitegravir stock.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Inconsistent Incubation: Temperature and CO2 gradients within an incubator can lead to differential cell growth and viral replication across a plate.

    • Solution: Ensure your incubator is properly calibrated and provides uniform conditions. Avoid placing plates in areas with poor circulation.

Question 2: Our phenotypic assay is showing a weak or no luciferase signal, even in the no-drug control wells. What should we investigate?

Answer:

A weak or absent signal points to a fundamental issue with the assay components or procedure. Consider the following troubleshooting steps:

  • Low Transfection/Infection Efficiency: If you are generating your own recombinant viruses, inefficient transfection of the viral plasmids into producer cells will result in low virus titers.

    • Solution: Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios.[2] Ensure the plasmid DNA is of high quality and free of endotoxins.[1]

  • Poor Virus Titer or Infectivity: The viral stock may have a low titer or may have lost infectivity due to improper storage or handling.

    • Solution: Titer your virus stock before use. Store viral aliquots at -80°C and avoid multiple freeze-thaw cycles.

  • Suboptimal Cell Health: The target cells for infection may not be healthy or may have been passaged too many times, affecting their permissiveness to infection.

    • Solution: Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of infection. Regularly check for mycoplasma contamination.

  • Reagent Issues: The luciferase substrate may have expired or been improperly stored.

    • Solution: Use a fresh, validated batch of luciferase assay reagent. Test the reagent with a positive control (e.g., recombinant luciferase enzyme) to confirm its activity.

  • Weak Promoter Activity: The promoter driving the luciferase gene in your vector may be weak in the cell line you are using.

    • Solution: If possible, switch to a vector with a stronger promoter, such as CMV or SV40.[1]

Question 3: We are experiencing a high background signal in our luciferase assay, which is narrowing our dynamic range. How can we reduce the background?

Answer:

High background can mask the true signal from your experiment. Here are some common causes and solutions:

  • Choice of Microplates: The type of plate used can significantly impact background luminescence.

    • Solution: Use white, opaque-walled plates for luminescence assays to minimize crosstalk between wells.[1] Avoid clear or black plates, which are not optimal for luminescence readings.[3]

  • Reagent Contamination: Contamination in your reagents or cell culture can lead to non-specific light emission.

    • Solution: Use sterile techniques and prepare fresh reagents for your experiments.[2]

  • Cell Lysis Inefficiency: Incomplete cell lysis can result in residual cellular activity that contributes to background.

    • Solution: Ensure the lysis buffer is compatible with your cell type and that you are using the recommended incubation time for complete lysis.

  • Intrinsic Autofluorescence/Luminescence: Some cell culture media components can autofluoresce or react with the luciferase substrate.

    • Solution: Before reading the plate, consider washing the cells with PBS or using a medium with low background fluorescence, such as FluoroBrite™.

Genotypic Assay Variability

Question 4: Our Sanger sequencing results for the integrase gene show ambiguous base calls (mixtures). How should we interpret this and what could be the cause?

Answer:

Ambiguous base calls in Sanger sequencing of HIV samples are common and typically indicate the presence of a mixed viral population (quasispecies).

  • Interpretation: An ambiguous base at a known resistance mutation site (e.g., position 148 in the integrase gene) suggests that both wild-type and mutant viruses are present in the sample. The presence of these mixtures can be a precursor to the emergence of a dominant resistant strain.

  • Causes and Solutions:

    • True Viral Heterogeneity: This is the most likely biological reason. The assay is correctly detecting a mixed population.

    • PCR Amplification Bias: The PCR primers or conditions may preferentially amplify one viral variant over another, leading to a skewed representation of the viral population.

      • Solution: Review and optimize your PCR conditions. Ensure your primers are designed to amplify a broad range of HIV-1 subtypes.

    • Sequencing Artifacts: Poor quality sequencing reactions can result in ambiguous base calls.

      • Solution: Check the quality of your sequencing chromatograms. If the peaks are noisy or have low resolution, repeat the sequencing reaction with fresh reagents or a higher quality PCR product.

    • Low Viral Load: Samples with low viral loads (<500-1000 copies/mL) are more prone to stochastic effects during PCR, which can lead to the appearance of mixtures.[4][5]

      • Solution: Whenever possible, use samples with a higher viral load for genotypic testing.

Question 5: We are using Next-Generation Sequencing (NGS) for Elvitegravir resistance testing and are concerned about distinguishing true low-frequency mutations from sequencing errors. What quality control measures should be in place?

Answer:

NGS offers high sensitivity for detecting low-frequency variants, but rigorous quality control is essential to ensure accuracy.

  • Quality Control (QC) Pipeline: A multi-step QC process is crucial.

    • Post-PCR QC: Verify the size and purity of your PCR amplicons before proceeding to library preparation.

    • Library Preparation QC: Assess the quality and concentration of your sequencing libraries.

    • Post-Sequencing Run QC: Evaluate the overall quality of the sequencing run using metrics like Q-scores.

    • Bioinformatics QC: Implement pre-processing steps to trim low-quality reads and remove adapter sequences. After mapping to a reference sequence, perform checks for cross-contamination and the presence of known sequencing artifacts.[6][7][8]

  • Mutation-Detection Threshold: The threshold for calling a mutation is critical. While NGS can detect variants at frequencies below 1%, clinical applications often use a higher threshold (e.g., 5-20%) to minimize the risk of reporting false positives due to sequencing errors.[9][10]

  • Reference Sequence: The choice of reference sequence for mapping can influence variant calling. Use a well-characterized and appropriate reference strain.

  • External Quality Assurance: Participate in external quality assurance programs to benchmark your laboratory's performance against others.[11]

Data Presentation: Elvitegravir Resistance Mutations

The following tables summarize the fold-change in Elvitegravir susceptibility associated with common integrase inhibitor resistance mutations. Fold-change is the ratio of the IC50 (50% inhibitory concentration) of the mutant virus to the IC50 of the wild-type virus.

Table 1: Fold-Change in Elvitegravir Susceptibility for Single Primary Integrase Mutations

MutationFold-Change in Elvitegravir SusceptibilityReference(s)
T66I~10[6]
E92Q~26[6]
T97A~2-3[6][12]
S147G~4[6]
Q148R~92[6]
N155H~30[6]

Table 2: Fold-Change in Elvitegravir Susceptibility for Combinations of Integrase Mutations

Mutation CombinationFold-Change in Elvitegravir SusceptibilityReference(s)
G140S + Q148H>100[13]
G140S + Q148H + T97A>100[13]
T66I + E92QIncreased resistance compared to either mutation alone[6]
T66I + Q146PIncreased resistance to Elvitegravir[14]

Experimental Protocols

Below are generalized methodologies for common Elvitegravir resistance assays. Specific details may vary based on the commercial kit or in-house protocol used.

Phenotypic Resistance Assay (Recombinant Virus, Luciferase-Based)

This assay measures the ability of a virus with a patient-derived integrase gene to replicate in the presence of Elvitegravir.

  • RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Perform reverse transcription and PCR to amplify the integrase coding region.

  • Cloning: Clone the amplified integrase gene into an HIV-1 vector that lacks a functional integrase and contains a luciferase reporter gene.

  • Virus Production: Co-transfect producer cells (e.g., HEK293T) with the integrase-containing vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped, replication-incompetent virus particles.

  • Virus Titration: Harvest the virus-containing supernatant and determine the virus titer to ensure consistent infection levels in the subsequent steps.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MT-2 or a similar permissive cell line) in a 96-well plate.

    • Prepare serial dilutions of Elvitegravir.

    • Infect the target cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations.

    • Incubate for a defined period (e.g., 48 hours) to allow for a single round of infection.[6]

  • Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal in the drug-treated wells to the no-drug control. Calculate the IC50 and the fold-change in susceptibility compared to a wild-type reference virus.

Genotypic Resistance Assay (Sanger or Next-Generation Sequencing)

This assay identifies mutations in the integrase gene that are known to confer resistance to Elvitegravir.

  • RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Perform RT-PCR to amplify the full-length integrase gene. A viral load of at least 500-1000 copies/mL is generally required.[4][5]

  • PCR Product Purification: Purify the PCR product to remove primers and other contaminants.

  • Sequencing:

    • Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides. Analyze the products on a capillary electrophoresis instrument.

    • Next-Generation Sequencing (NGS): Prepare a sequencing library from the PCR product, which involves fragmentation, adapter ligation, and amplification. Sequence the library on an NGS platform.

  • Data Analysis:

    • Sanger Sequencing: Assemble the forward and reverse sequence reads and compare the consensus sequence to a wild-type reference sequence to identify mutations.

    • NGS: Process the raw sequencing data through a bioinformatics pipeline to align reads to a reference, call variants, and determine their frequencies.

  • Interpretation: Correlate the identified mutations with known Elvitegravir resistance data from databases such as the Stanford University HIV Drug Resistance Database.

Visualizations

Phenotypic_Assay_Workflow cluster_prep Sample Preparation cluster_virus Virus Production cluster_assay Drug Susceptibility Assay cluster_readout Data Acquisition & Analysis Patient_Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR of Integrase Gene RNA_Extraction->RT_PCR Cloning Clone into Luciferase Vector RT_PCR->Cloning Transfection Transfect Producer Cells Cloning->Transfection Virus_Harvest Harvest Recombinant Virus Transfection->Virus_Harvest Infection Infect Cells with Virus + Drug Virus_Harvest->Infection Cell_Plating Plate Target Cells Cell_Plating->Infection Drug_Dilution Prepare Elvitegravir Dilutions Drug_Dilution->Infection Incubation Incubate (e.g., 48h) Infection->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Calculate Fold-Change Luminescence->Analysis

Caption: Workflow for a phenotypic Elvitegravir resistance assay.

Troubleshooting_Logic cluster_pheno Phenotypic Assay Issues cluster_geno Genotypic Assay Issues cluster_solutions_pheno Phenotypic Solutions cluster_solutions_geno Genotypic Solutions Start Assay Variability Observed High_Variability High Replicate Variability? Start->High_Variability Weak_Signal Weak/No Signal? Start->Weak_Signal High_Background High Background? Start->High_Background Ambiguous_Bases Ambiguous Sanger Bases? Start->Ambiguous_Bases NGS_Errors NGS Error vs. True Variant? Start->NGS_Errors Sol_Variability Check: Pipetting, Cell Plating, Reagent Quality, Edge Effects High_Variability->Sol_Variability Sol_Signal Check: Virus Titer, Cell Health, Reagent Activity, Transfection Weak_Signal->Sol_Signal Sol_Background Check: Plate Type, Contamination, Lysis Efficiency, Media High_Background->Sol_Background Sol_Ambiguous Indicates Mixed Population. Check: PCR Bias, Sequence Quality Ambiguous_Bases->Sol_Ambiguous Sol_NGS Implement Rigorous QC Pipeline. Use Appropriate Thresholds. NGS_Errors->Sol_NGS

Caption: Troubleshooting decision tree for assay variability.

Elvitegravir_Resistance_Pathway cluster_pathway Mechanism of Action and Resistance cluster_drug Drug Intervention cluster_resistance Resistance Mechanism HIV_DNA Viral DNA Integrase HIV Integrase Enzyme HIV_DNA->Integrase Integration Integration into Host Genome Integrase->Integration Provirus Provirus Formation Integration->Provirus Replication Viral Replication Provirus->Replication Elvitegravir Elvitegravir Block Blocks Strand Transfer Elvitegravir->Block Block->Integration Inhibits Mutations Integrase Mutations (e.g., Q148R, N155H, E92Q) Altered_Binding Altered Drug Binding Site Mutations->Altered_Binding Altered_Binding->Elvitegravir Prevents Binding Reduced_Susceptibility Reduced Elvitegravir Susceptibility Altered_Binding->Reduced_Susceptibility

Caption: Elvitegravir mechanism and resistance pathway.

References

Technical Support Center: Optimizing Elvitegravir for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elvitegravir in in vitro antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Elvitegravir?

Elvitegravir is an integrase strand transfer inhibitor (INSTI).[1][2][3] It specifically targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][3][4] By blocking this step, Elvitegravir prevents the formation of the HIV-1 provirus and halts viral replication.[1] It is also active against HIV-2.[5][6]

Q2: What is the recommended starting concentration range for Elvitegravir in an in vitro assay?

The effective concentration (EC50) of Elvitegravir in vitro is typically in the subnanomolar to nanomolar range.[7][8] For initial experiments, a concentration range of 0.1 nM to 100 nM is a reasonable starting point. However, the optimal concentration will depend on the specific cell line, virus strain, and assay conditions.

Q3: How should I dissolve and store Elvitegravir?

For in vitro experiments, Elvitegravir is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and then dilute them to the final working concentrations in the cell culture medium. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is Elvitegravir cytotoxic?

Elvitegravir can exhibit cytotoxicity at higher concentrations.[9] It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your antiviral assays. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the drug's suitability for further studies.

Troubleshooting Guide

Issue 1: No or low antiviral activity observed.

  • Possible Cause 1: Incorrect Drug Concentration.

    • Solution: Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new aliquot of your stock solution. Broaden the concentration range tested to ensure you are covering the expected EC50.

  • Possible Cause 2: Drug Degradation.

    • Solution: Ensure the Elvitegravir stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound.

  • Possible Cause 3: Cell Line or Virus Strain Resistance.

    • Solution: Some cell lines may be less sensitive to Elvitegravir. If possible, test the compound in a different, well-characterized cell line. The viral strain used may harbor resistance mutations to integrase inhibitors.[10][11][12] Sequence the integrase gene of your viral stock to check for known resistance mutations.

  • Possible Cause 4: Assay Sensitivity.

    • Solution: The endpoint of your assay (e.g., p24 antigen ELISA, reverse transcriptase activity) may not be sensitive enough to detect viral inhibition at the concentrations tested. Consider using a more sensitive assay or optimizing your current assay protocol.

Issue 2: High cytotoxicity observed at expected effective concentrations.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay wells is non-toxic to the cells. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. Run a solvent control to assess its effect on cell viability.

  • Possible Cause 2: Cell Line Sensitivity.

    • Solution: The cell line you are using may be particularly sensitive to Elvitegravir. Determine the CC50 of Elvitegravir in your specific cell line using a cytotoxicity assay. If the therapeutic index is low, consider using a different cell line.

  • Possible Cause 3: Assay-Specific Artifacts.

    • Solution: Some assay reagents may interact with the compound, leading to a false cytotoxic signal. For example, in MTT or XTT assays, the compound might interfere with the metabolic conversion of the dye.[9] Consider using an alternative cytotoxicity assay, such as a neutral red uptake assay or a cell viability assay based on ATP measurement (e.g., CellTiter-Glo®).

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before seeding the plates. Use calibrated multichannel pipettes and visually inspect the plates after seeding to confirm even cell distribution.

  • Possible Cause 2: Edge Effects.

    • Solution: "Edge effects" in microplates can lead to uneven evaporation and temperature gradients, affecting cell growth and viral replication. To mitigate this, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or media instead.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of virus, compound, and reagents to each well.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of Elvitegravir against HIV-1

Virus Strain/IsolateCell LineEC50 (nM)Reference
HIV-1 IIIBLymphoblastoid cells0.02 - 1.7[13]
HIV-1 Clinical Isolates (Clades A-G, O)Cell Culture0.1 - 1.3[5][13]
HIV-1 IIIBMAGI Assay0.8[7]
HIV-1 Clinical Isolates---mean 0.62[5]
HIV-1 IIIBPBMC0.3 - 0.9[7]

Table 2: In Vitro Antiviral Activity of Elvitegravir against HIV-2

Virus Strain/IsolateCell LineEC50 (nM)Reference
HIV-2 RODCell-free assay1.4[8][14]
HIV-2 EHOCell-free assay2.8[8][14]
HIV-2Cell Culture0.53[5][13]
HIV-2---1.6[6]

Table 3: In Vitro Cytotoxicity of Elvitegravir

Cell LineAssayCC50 (µM)Reference
MT-4MTT Assay1.15[8]
MT-4MTT Assay6.3[14]

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) of Elvitegravir

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, PBMCs) in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare serial dilutions of Elvitegravir in the appropriate cell culture medium. A typical starting range would be from 100 nM down to 0.01 nM. Include a "no drug" control.

  • Infection: Add a pre-titered amount of HIV-1 to the wells containing the cells and the drug dilutions. Include a "no virus" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus and cell line (typically 3-7 days).

  • Endpoint Measurement: Quantify the extent of viral replication using a suitable method, such as:

    • p24 antigen capture ELISA

    • Reverse transcriptase (RT) activity assay

    • Luciferase reporter gene assay (for TZM-bl cells)

  • Data Analysis: Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of Elvitegravir

  • Cell Seeding: Seed the target cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add the same serial dilutions of Elvitegravir to the wells. Include a "no drug" control and a "maximum lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard cytotoxicity assay, such as:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure luminescence.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

Caption: Mechanism of action of Elvitegravir.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis A 1. Prepare Cell Culture D 4a. Antiviral Assay: Cells + Virus + Drug A->D E 4b. Cytotoxicity Assay: Cells + Drug A->E B 2. Prepare Elvitegravir Dilutions B->D B->E C 3. Prepare Virus Stock C->D Incubate 5. Incubate D->Incubate E->Incubate F 6a. Measure Viral Replication H 7a. Calculate EC50 F->H G 6b. Measure Cell Viability I 7b. Calculate CC50 G->I J 8. Determine Therapeutic Index (TI) H->J I->J Incubate->F Incubate->G

Caption: Experimental workflow for Elvitegravir optimization.

Caption: Troubleshooting decision tree for Elvitegravir assays.

References

Technical Support Center: Elvitegravir Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of Elvitegravir in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Elvitegravir's antiviral activity?

A1: Elvitegravir is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV-1 integrase, an enzyme essential for integrating viral DNA into the host cell's genome. This action prevents the formation of the HIV-1 provirus and halts the viral replication cycle.[1][2] Elvitegravir is effective against both HIV-1 and, to a lesser extent, HIV-2.[3][4]

Q2: What is the metabolic pathway of Elvitegravir in vitro?

A2: Elvitegravir is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A.[1][2][5] A secondary metabolic pathway involves glucuronidation via UGT1A1/3 enzymes.[1][2][5] When conducting in vitro studies, it is important to consider that co-administration of CYP3A inhibitors, such as cobicistat or ritonavir, can significantly increase Elvitegravir's concentration and half-life.[5][6]

Q3: Has mitochondrial toxicity been associated with Elvitegravir?

A3: Yes, some studies suggest that certain antiretroviral therapies can lead to mitochondrial dysfunction.[7][8][9] Exposure to integrase inhibitors, including Elvitegravir, has been linked to decreased polyfunctionality of CD4+ T cells and the promotion of stress responses, such as increased production of reactive oxygen species (ROS).[8][10] This can be a contributing factor to cytotoxicity in long-term cell cultures.

Q4: How does Elvitegravir affect adipocytes in vitro?

A4: In vitro studies on human adipocytes have shown that Elvitegravir can impair adipogenesis in a concentration-dependent manner. This includes a reduction in the expression of key adipogenesis markers like PPARγ and GLUT4, as well as a decrease in the secretion of adipokines such as adiponectin and leptin.[11] Elvitegravir has also been observed to induce the production of pro-inflammatory cytokines.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cell death observed in long-term culture. Elvitegravir concentration is too high: The CC50 value can vary significantly between cell lines.Optimize Elvitegravir Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with concentrations well below the known CC50 values (see Table 1).
Mitochondrial Dysfunction: Long-term exposure may lead to cumulative mitochondrial stress and damage.Assess Mitochondrial Health: Monitor mitochondrial membrane potential using probes like JC-1 or TMRE. Measure ATP production and reactive oxygen species (ROS) levels. Consider co-treatment with mitochondrial protective agents like Coenzyme Q10 as an experimental control.
Metabolite Accumulation: Toxic metabolites may accumulate in the culture medium over time.Increase Media Exchange Frequency: For long-term cultures, perform partial media changes more frequently (e.g., every 24-48 hours) to remove metabolic byproducts and replenish nutrients.
Reduced cell proliferation or altered morphology. Sub-lethal Cytotoxicity: Even at non-lethal concentrations, Elvitegravir may induce cellular stress affecting growth and morphology.Monitor Cell Growth: Perform regular cell counting and viability assessments (e.g., Trypan Blue exclusion). Analyze cell morphology using microscopy.
Altered Gene Expression: Elvitegravir may be affecting signaling pathways related to cell cycle and differentiation.[11]Gene Expression Analysis: If feasible, perform qPCR or RNA-seq to analyze the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.
Inconsistent results between experiments. Variability in Drug Preparation: Inconsistent stock solution concentration or degradation of the compound.Standardize Drug Preparation: Prepare fresh stock solutions of Elvitegravir in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles. Always use a consistent final solvent concentration across all experimental conditions, including vehicle controls.
Cell Line Instability: Genetic drift or changes in cell characteristics over multiple passages.Use Low Passage Number Cells: Use cells with a consistent and low passage number for all experiments. Regularly perform cell line authentication.

Quantitative Data

Table 1: Reported CC50 Values for Elvitegravir in Various Cell Lines

Cell LineCell TypeCC50 (µM)Assay Method
HEK-293THuman Embryonic Kidney> 250MTT Assay
MT-4Human T-cell leukemia1.15MTT Assay
C8166Human T-cell leukemia> 10MTT Assay
PBMCPeripheral Blood Mononuclear Cells4.6 ± 0.5Not Specified

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells in a culture. Data is compiled from multiple sources.[3][4] Note that these values can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assessment of Elvitegravir using a Real-Time Cell Analyzer

Objective: To continuously monitor the cytotoxic effects of Elvitegravir on a specific cell line over an extended period.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Elvitegravir (powder)

  • DMSO (cell culture grade)

  • Real-time cell analyzer (e.g., xCELLigence) and appropriate plates

  • Sterile, nuclease-free microtubes

Procedure:

  • Preparation of Elvitegravir Stock Solution:

    • Dissolve Elvitegravir powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare single-use aliquots and store at -80°C.

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed the cells in the specialized plates for the real-time analyzer at the optimal density determined in preliminary experiments.

    • Allow the cells to adhere and stabilize for 12-24 hours in a cell culture incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Elvitegravir from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Elvitegravir concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of Elvitegravir or controls.

  • Real-Time Monitoring:

    • Place the plate in the real-time cell analyzer and start the measurement.

    • Program the instrument to record cell index values at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 7-14 days).

  • Data Analysis:

    • Export the cell index data.

    • Normalize the data to the time point just before drug addition.

    • Plot the normalized cell index versus time for each concentration.

    • Calculate the time-dependent IC50 values.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of long-term Elvitegravir exposure on mitochondrial health.

Materials:

  • Cells cultured with and without Elvitegravir for the desired duration

  • JC-1 or TMRE mitochondrial membrane potential probe

  • Flow cytometer or fluorescence microscope

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure:

  • Cell Treatment:

    • Culture cells in the presence of various concentrations of Elvitegravir and a vehicle control for the desired long-term duration.

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in pre-warmed medium containing the JC-1 or TMRE probe at the manufacturer's recommended concentration.

    • Incubate the cells under their normal culture conditions for the time specified in the probe's protocol (typically 15-30 minutes).

    • For a positive control, treat a separate sample of cells with FCCP to induce mitochondrial depolarization.

  • Analysis:

    • Flow Cytometry:

      • Wash the cells to remove excess probe.

      • Resuspend in FACS buffer.

      • Analyze the cells on a flow cytometer. For JC-1, healthy cells with high mitochondrial membrane potential will show red fluorescence (J-aggregates), while apoptotic or stressed cells with low potential will exhibit green fluorescence (JC-1 monomers). For TMRE, a decrease in fluorescence intensity indicates depolarization.

    • Fluorescence Microscopy:

      • Plate the cells on glass-bottom dishes.

      • After staining, wash and replace with fresh medium.

      • Visualize the cells using a fluorescence microscope with appropriate filters to observe the changes in fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Long-Term Incubation cluster_analysis Analysis prep_stock Prepare Elvitegravir Stock Solution add_drug Add Serial Dilutions of Elvitegravir prep_stock->add_drug seed_cells Seed Cells in Multi-well Plates seed_cells->add_drug add_controls Include Vehicle and Positive Controls seed_cells->add_controls incubate Incubate for Desired Duration (e.g., 7-14 days) add_drug->incubate add_controls->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Real-Time) incubate->viability_assay mito_assay Assess Mitochondrial Function (e.g., JC-1, TMRE) incubate->mito_assay ros_assay Measure Reactive Oxygen Species (ROS) Production incubate->ros_assay

Caption: Workflow for assessing Elvitegravir cytotoxicity.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion elvitegravir Elvitegravir etc Electron Transport Chain elvitegravir->etc Inhibition/Dysfunction mmp Decreased Mitochondrial Membrane Potential etc->mmp ros Increased Reactive Oxygen Species (ROS) etc->ros atp Reduced ATP Production mmp->atp apoptosis Apoptosis/Cell Death atp->apoptosis contributes to stress Oxidative Stress ros->stress stress->apoptosis

Caption: Proposed pathway of Elvitegravir-induced cytotoxicity.

References

Strategies to minimize Elvitegravir degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Elvitegravir in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause Elvitegravir to degrade in my experiments?

A1: Elvitegravir is susceptible to degradation under specific environmental stressors. The primary factors to control are:

  • pH: Significant degradation occurs in both acidic and alkaline conditions.[1][2]

  • Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2]

  • Moisture: Although not explicitly quantified in the provided search results, the recommendation to store combination products containing Elvitegravir in their original containers with a desiccant suggests sensitivity to moisture.

Q2: How stable is Elvitegravir to heat and light?

A2: Elvitegravir demonstrates good stability under thermal and photolytic stress. Forced degradation studies have shown minimal degradation when exposed to high temperatures (e.g., 105°C for 6 hours) and UV light (e.g., 7 days of exposure).[2]

Q3: What are the recommended storage conditions for Elvitegravir and its solutions?

A3: For solid Elvitegravir, it is advisable to store it in a tightly sealed container, protected from moisture. For combination drug products like Genvoya® and Stribild®, the recommendation is to store them in their original bottles, which contain a desiccant, at controlled room temperature (below 30°C or at 25°C with excursions permitted to 15-30°C). For solutions, especially in biological matrices, it is recommended to store them at -20°C for long-term stability. Short-term stability in plasma has been demonstrated at room temperature and +4°C for up to 48 hours.[3]

Q4: Which solvents are suitable for preparing Elvitegravir stock solutions?

A4: Common solvents for preparing stock solutions of Elvitegravir for in vitro experiments include dimethyl sulfoxide (DMSO) and methanol. For analytical purposes, such as HPLC, a mixture of acetonitrile and a buffer (e.g., phosphate buffer or trifluoroacetic acid in water) is often used as the mobile phase.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of Elvitegravir in my assay. Degradation due to inappropriate pH.Ensure the pH of your buffers and solutions is within a stable range for Elvitegravir (close to neutral). Avoid highly acidic or basic conditions.
Degradation due to oxidation.Avoid sources of oxidation. If working with biological samples that may generate reactive oxygen species, consider adding antioxidants if they do not interfere with the experiment. Degas solvents where appropriate.
Adsorption to container surfaces.Use low-protein-binding tubes and pipette tips.
Inconsistent results between experimental replicates. Variable storage conditions.Ensure all samples are stored under identical and controlled conditions (temperature, light exposure, and humidity).
Freeze-thaw instability.Aliquot samples to minimize the number of freeze-thaw cycles.
Appearance of unknown peaks in my chromatogram. Formation of degradation products.Conduct a forced degradation study to identify the retention times of potential degradation products. This will help in distinguishing them from the parent compound and other sample components.[1][2]

Summary of Elvitegravir Stability under Stress Conditions

Stress ConditionReagent/ParameterTemperatureDurationObserved Degradation
Acid Hydrolysis 1 N HCl60°C30 minutesSignificant degradation observed.[1][2]
Base Hydrolysis 2 N NaOH60°C30 minutesSignificant degradation observed.[1][2]
Oxidation 20% H₂O₂60°C30 minutesSignificant degradation observed.[1][2]
Thermal Dry Heat105°C6 hoursStable, very little degradation observed.[2]
Photolytic UV LightAmbient7 daysStable, very little degradation observed.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Elvitegravir

This protocol outlines the general procedure for conducting a forced degradation study on Elvitegravir to assess its stability under various stress conditions.

1. Materials:

  • Elvitegravir reference standard

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (NaOH), 2 N

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 2.5

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector

  • ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Water bath or oven

  • UV chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of Elvitegravir in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 1 N HCl.

    • Heat the solution at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 2 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 2 N NaOH.

    • Heat the solution at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 20% H₂O₂ (diluted from 30% stock).

    • Keep the solution at 60°C for 30 minutes.

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid Elvitegravir in a hot air oven maintained at 105°C for 6 hours.

    • After cooling, dissolve the sample in methanol and dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Elvitegravir (e.g., in methanol) to UV light in a UV chamber for 7 days.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, dilute the sample to a final concentration suitable for HPLC analysis with the mobile phase.

4. HPLC Analysis:

  • Mobile Phase: Phosphate buffer (pH 2.5) and Acetonitrile (55:45 v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column: ODS C18 (250 mm x 4.6 mm, 5 µm).[2]

  • Detection Wavelength: 250 nm.[2]

  • Injection Volume: 20 µL.

  • Analyze the stressed samples along with an unstressed control solution. Calculate the percentage of degradation by comparing the peak area of Elvitegravir in the stressed samples to that of the control.

Visualizations

Elvitegravir Metabolic Pathway

Elvitegravir_Metabolism Elvitegravir Elvitegravir Metabolites Oxidative Metabolites Elvitegravir->Metabolites CYP3A4 Glucuronide_Metabolites Glucuronide Conjugates Elvitegravir->Glucuronide_Metabolites UGT1A1/3

Caption: Metabolic pathway of Elvitegravir.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Elvitegravir Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis & Degradation Calculation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refinement of Elvitegravir LC-MS/MS Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of Elvitegravir.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

  • Q1: What is the most common sample preparation technique for Elvitegravir in plasma?

    • A1: Protein precipitation is a widely used, straightforward, and effective method for extracting Elvitegravir from plasma samples.[1][2] Acetonitrile is commonly used as the precipitation solvent.[1][2] Liquid-liquid extraction and solid-phase extraction (SPE) are also viable, more rigorous cleanup techniques.[3][4]

  • Q2: I'm observing significant matrix effects in my analysis. How can I mitigate this?

    • A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge.[5] To mitigate this, consider the following:

      • Optimize Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction to better remove interfering compounds.[4][5]

      • Chromatographic Separation: Adjust your LC method to improve the separation of Elvitegravir from interfering matrix components. This can involve changing the mobile phase composition, gradient slope, or using a different column chemistry.[5]

      • Use a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard for Elvitegravir (e.g., EVG-d6) is highly recommended.[2] It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

      • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.[2]

  • Q3: My recovery of Elvitegravir is low and inconsistent. What could be the cause?

    • A3: Low and variable recovery can stem from several factors in the sample preparation process:

      • Inefficient Extraction: Ensure the chosen extraction solvent and pH are optimal for Elvitegravir. For protein precipitation, ensure thorough vortexing and sufficient centrifugation time to completely pellet the proteins.[1]

      • Analyte Stability: Elvitegravir may be susceptible to degradation. Ensure samples are stored correctly (e.g., -20°C or -80°C) and processed promptly.[2] Check for stability under various conditions, such as freeze-thaw cycles and bench-top storage.[2][6]

      • Adsorption: Elvitegravir might adsorb to plasticware. Using low-adsorption tubes or pre-treating containers might help.

Liquid Chromatography

  • Q4: What are the typical LC column and mobile phase conditions for Elvitegravir analysis?

    • A4: A reverse-phase C18 column is commonly used for the separation of Elvitegravir.[3][7] Isocratic or gradient elution with a mobile phase consisting of acetonitrile or methanol and water, often with a formic acid modifier (e.g., 0.1%), is typical.[3][6] An isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v) has been successfully used.[6]

  • Q5: I am seeing peak tailing or splitting in my chromatogram. What should I check?

    • A5: Poor peak shape can be caused by several issues:

      • Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent.

      • Column Degradation: The column itself might be degrading. Check the manufacturer's recommendations for pH stability and consider replacing the column if it has been used extensively.

      • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is appropriate for Elvitegravir. Incompatible injection solvents can also cause peak distortion.

      • Metabolite Interference: A glucuronidated metabolite of Elvitegravir has been identified.[2] Ensure your chromatography can separate this from the parent drug to avoid potential interference from in-source dissociation.[2]

Mass Spectrometry

  • Q6: What are the recommended mass spectrometry settings for Elvitegravir?

    • A6: Elvitegravir is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[2] Selected reaction monitoring (SRM) is used for quantification. While specific precursor/product ion transitions should be optimized in your laboratory, published methods provide a good starting point.

  • Q7: My signal intensity is drifting or has suddenly dropped. What is the likely cause?

    • A7: A drop in signal intensity can often be traced to the MS source.

      • Source Contamination: The ESI source can become contaminated with salts and non-volatile matrix components from the samples. This requires cleaning the ion transfer tube, skimmer, and other source elements.

      • Instrument Calibration: The mass spectrometer may need to be recalibrated.

      • Mobile Phase Incompatibility: High concentrations of non-volatile buffers or salts in the mobile phase can suppress ionization and contaminate the source.

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for Elvitegravir quantification.

Table 1: Linearity and Sensitivity of Elvitegravir Quantification Methods

MatrixLLOQ (ng/mL)ULOQ (ng/mL)Reference
Dried Blood Spots102000[6]
Human Plasma505000[2]
Human Plasma104000[3]
Mouse Plasma52000[4]

Table 2: Precision and Accuracy of Elvitegravir Quantification Methods

MatrixPrecision (Inter-day CV%)Accuracy (Inter-day %)Reference
Dried Blood Spots< 15%± 15%[6][8]
Human Plasma3 - 6.3%3.8 - 7.2%[2]
Mouse MatricesWithin acceptance limitsWithin acceptance limits[4]
Human Plasma4.3 - 5.6%101.8 - 106.7%[9]

Experimental Protocols

Protocol: Elvitegravir Quantification in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[1][2]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of Elvitegravir in a suitable organic solvent like methanol or DMSO (e.g., 1 mg/mL).[1][6]

    • From the primary stock, prepare a series of working standard solutions by serial dilution in 50:50 methanol:water.[6]

    • Spike blank human plasma with the working standard solutions to create calibration curve standards (typically 8 non-zero points). The final concentration range should cover the expected clinical concentrations (e.g., 50 to 5000 ng/mL).[2]

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma using a separate stock solution weighing.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.[2]

    • Add the internal standard (e.g., Elvitegravir-d6) spiking solution.

    • Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate the plasma proteins.[2]

    • Vortex the mixture vigorously for at least 1 minute.

    • Centrifuge at high speed (e.g., >14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • For some methods, the supernatant may be diluted further (e.g., 1:1 with a water/methanol solution) before injection to ensure compatibility with the mobile phase.[2]

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 5 µm).[3][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Flow Rate: 0.25 - 0.4 mL/min.[6]

    • Injection Volume: 5 - 10 µL.[6]

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Transitions: Optimize the precursor and product ions for Elvitegravir and its internal standard on your specific instrument.

  • Data Analysis:

    • Integrate the chromatographic peaks for Elvitegravir and the internal standard.

    • Calculate the peak area ratio (Elvitegravir/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x² or 1/x) linear regression.

    • Determine the concentration of Elvitegravir in the unknown samples and QCs by back-calculating from the calibration curve.

Visualization

Elvitegravir_LCMS_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt (Plasma, DBS) Storage Sample Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing & Vortexing Storage->Thawing Spiking Spike Internal Standard (EVG-d6) Thawing->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation (14,000 rpm) Extraction->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection Autosampler Injection Transfer->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for Elvitegravir quantification by LC-MS/MS.

References

Validation & Comparative

A Comparative Analysis of Elvitegravir's Efficacy Against Raltegravir and Dolutegravir in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of three key integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV-1 infection: elvitegravir, raltegravir, and dolutegravir. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at clinical trial data, experimental protocols, and the underlying mechanism of action.

Executive Summary

Elvitegravir, a potent INSTI, has demonstrated comparable efficacy to raltegravir in treatment-experienced and treatment-naive patients. While direct head-to-head trials against dolutegravir are limited, indirect comparisons and real-world cohort studies suggest that while all three drugs are highly effective, dolutegravir may offer a higher barrier to resistance. This guide will delve into the specifics of major clinical trials, providing quantitative data on virologic suppression, immunological response, and safety profiles.

Mechanism of Action: Integrase Strand Transfer Inhibition

Elvitegravir, raltegravir, and dolutegravir share a common mechanism of action, targeting the HIV-1 integrase enzyme. This enzyme is crucial for the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. By inhibiting the strand transfer step of this process, these drugs prevent the integration of viral DNA, effectively halting viral replication.[1][2][3]

The following diagram illustrates the HIV-1 integrase strand transfer reaction and the point of inhibition by these drugs.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Enzyme Integrase Enzyme Viral DNA->Integrase Enzyme Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Integrase Enzyme->Pre-Integration Complex (PIC) Strand Transfer Strand Transfer Pre-Integration Complex (PIC)->Strand Transfer Host DNA Host DNA Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Transcription & Translation Transcription & Translation Integrated Provirus->Transcription & Translation Strand Transfer->Integrated Provirus Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Strand Transfer Inhibition New Virus Particles New Virus Particles Transcription & Translation->New Virus Particles

Figure 1: Mechanism of Action of Integrase Inhibitors.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the key efficacy and safety data from major clinical trials comparing elvitegravir, raltegravir, and dolutegravir.

Elvitegravir vs. Raltegravir (Treatment-Experienced Patients) - Study GS-US-183-0145

This Phase 3, randomized, double-blind, active-controlled study compared the efficacy of once-daily elvitegravir versus twice-daily raltegravir in treatment-experienced adults with HIV-1 infection.

Outcome Measure (Week 96)Elvitegravir (n=351)Raltegravir (n=351)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 47.6%45.0%
Mean CD4+ Cell Count Increase from Baseline (cells/mm³) +205+195
Discontinuation due to Adverse Events 4%3%
Data sourced from Molina J-M, et al. J Acquir Immune Defic Syndr. 2013.[4][5]
Dolutegravir vs. Raltegravir (Treatment-Naive Patients) - SPRING-2 Study

This Phase 3, randomized, double-blind, non-inferiority study compared once-daily dolutegravir to twice-daily raltegravir in treatment-naive adults with HIV-1 infection.

Outcome Measure (Week 96)Dolutegravir (n=411)Raltegravir (n=411)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 81%76%
Mean CD4+ Cell Count Increase from Baseline (cells/mm³) +230+230
Discontinuation due to Adverse Events 2%2%
Data sourced from Raffi F, et al. Lancet Infect Dis. 2013.[6][7]
Dolutegravir vs. Raltegravir (Treatment-Experienced, Integrase-Naive Patients) - SAILING Study

This Phase 3, randomized, double-blind study compared once-daily dolutegravir to twice-daily raltegravir in treatment-experienced, integrase inhibitor-naive adults with HIV-1 infection.

Outcome Measure (Week 48)Dolutegravir (n=354)Raltegravir (n=361)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 71%64%
Mean CD4+ Cell Count Increase from Baseline (cells/mm³) +162+153
Discontinuation due to Adverse Events 3%4%
Data sourced from Cahn P, et al. Lancet. 2013.[8][9][10]
Indirect Comparison: Elvitegravir/cobicistat/FTC/TDF vs. Dolutegravir + Abacavir/Lamivudine (Treatment-Naive Patients)

This is an indirect comparison based on separate Phase 3 trials (GS-102 and SINGLE) where each regimen was compared against efavirenz/emtricitabine/tenofovir.

Outcome Measure (Week 96)E/C/F/TDF (GS-102)DTG + ABC/3TC (SINGLE)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 84%80%
Discontinuation due to Adverse Events Not Reported2%
Data sourced from an indirect comparison analysis.[4]
Real-World Cohort Study: Elvitegravir vs. Dolutegravir vs. Raltegravir (Treatment-Naive and Treatment-Experienced)

This retrospective cohort study compared the three integrase inhibitors in a real-world setting.

Outcome Measure (12 months)ElvitegravirDolutegravirRaltegravir
Virologic Suppression (First-line) 96% (n=22/23)92% (n=34/37)90% (n=28/31)
Virologic Suppression (Switch) 94% (n=32/34)90% (n=69/77)85% (n=67/79)
Data sourced from a retrospective cohort study.[9][11]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

HIV-1 RNA Quantification

The quantification of HIV-1 RNA in plasma was a primary endpoint in all cited studies. The predominant method used was reverse transcription-polymerase chain reaction (RT-PCR).

HIV_RNA_Quantification cluster_workflow RT-PCR Workflow Plasma Sample Plasma Sample RNA Extraction RNA Extraction Plasma Sample->RNA Extraction Reverse Transcription Reverse Transcription RNA Extraction->Reverse Transcription cDNA cDNA Reverse Transcription->cDNA PCR Amplification PCR Amplification cDNA->PCR Amplification Quantification Quantification PCR Amplification->Quantification Viral Load (copies/mL) Viral Load (copies/mL) Quantification->Viral Load (copies/mL)

Figure 2: Experimental Workflow for HIV-1 RNA Quantification.

A commonly utilized assay in these trials was the Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test .[1][12] This automated system performs the following steps:

  • Specimen Preparation: HIV-1 RNA is isolated from plasma samples.

  • Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using polymerase chain reaction.

  • Detection: The amount of amplified DNA is quantified in real-time to determine the viral load.

The lower limit of quantification for these assays is typically between 20 and 50 copies/mL.

CD4+ T-Cell Enumeration

The change in CD4+ T-cell count from baseline is a key indicator of immune reconstitution. The standard method for enumerating CD4+ T-cells is flow cytometry .

CD4_Counting cluster_workflow Flow Cytometry Workflow Whole Blood Sample Whole Blood Sample Monoclonal Antibody Staining (CD3, CD4, CD8, CD45) Monoclonal Antibody Staining (CD3, CD4, CD8, CD45) Whole Blood Sample->Monoclonal Antibody Staining (CD3, CD4, CD8, CD45) Red Blood Cell Lysis Red Blood Cell Lysis Monoclonal Antibody Staining (CD3, CD4, CD8, CD45)->Red Blood Cell Lysis Flow Cytometer Analysis Flow Cytometer Analysis Red Blood Cell Lysis->Flow Cytometer Analysis CD4+ T-Cell Count (cells/mm³) CD4+ T-Cell Count (cells/mm³) Flow Cytometer Analysis->CD4+ T-Cell Count (cells/mm³)

Figure 3: Experimental Workflow for CD4+ T-Cell Enumeration.

Instruments such as the BD FACSCalibur™ or FACSCount™ system are frequently used.[13] The general procedure involves:

  • Staining: A whole blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to surface markers on different lymphocyte subsets (e.g., CD3, CD4, CD8, CD45).

  • Lysis: The red blood cells are lysed to leave a suspension of white blood cells.

  • Analysis: The stained cells are passed through a laser beam in the flow cytometer. The instrument detects the fluorescence and light scattering properties of each cell, allowing for the identification and enumeration of CD4+ T-lymphocytes.

Conclusion

Elvitegravir demonstrates robust efficacy in suppressing HIV-1 replication, with a performance profile that is non-inferior to raltegravir in treatment-experienced patients. Indirect comparisons and real-world data suggest comparable virologic suppression rates between elvitegravir and dolutegravir in treatment-naive individuals. Dolutegravir has shown superiority over raltegravir in treatment-experienced patients and may have a higher genetic barrier to resistance. The choice of an integrase inhibitor for a particular patient will depend on various factors, including treatment history, resistance profile, and potential drug-drug interactions. Continued research and head-to-head clinical trials will further clarify the comparative efficacy of these important antiretroviral agents.

References

Navigating Resistance: A Comparative Guide to Elvitegravir and Other HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among HIV integrase strand transfer inhibitors (INSTIs) is paramount in the ongoing effort to combat antiviral drug failure. This guide provides an objective comparison of the cross-resistance profiles of Elvitegravir (EVG) against other key INSTIs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.

The development of INSTIs marked a significant advancement in antiretroviral therapy (ART). However, the emergence of drug resistance mutations in the HIV-1 integrase enzyme can compromise the efficacy of this class of drugs. Cross-resistance, where a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class, is a critical concern. This guide focuses on Elvitegravir, a second-generation INSTI, and its cross-resistance profile with the first-generation inhibitor Raltegravir (RAL) and other second-generation agents such as Dolutegravir (DTG), Cabotegravir (CAB), and Bictegravir (BIC).

Comparative Cross-Resistance Profiles

The following tables summarize the fold change (FC) in 50% effective concentration (EC50) for various integrase inhibitors in the presence of specific resistance-associated mutations. The data, compiled from multiple in vitro studies, illustrates the impact of these mutations on drug susceptibility. A higher fold change indicates reduced susceptibility to the drug.

Primary Resistance MutationElvitegravir (EVG) FCRaltegravir (RAL) FCDolutegravir (DTG) FCCabotegravir (CAB) FCBictegravir (BIC) FC
T66I9.7[1]<5[1]1.0--
E92Q26[1]<5[1]1.1--
Y143R/C3.92 - 7.68[2]26.5 - 58.9[2]LowLowLow
S147G4.1[1]<20.9--
Q148H/K/R>92[1]>10[3]1.3--
N155H30[1]>5[1]1.2--
FC values are approximate and can vary based on the specific assay and viral strain used. Data for DTG, CAB, and BIC against some single mutations show minimal change and are often reported as susceptible.
Combination of MutationsElvitegravir (EVG) FCRaltegravir (RAL) FCDolutegravir (DTG) FCCabotegravir (CAB) FCBictegravir (BIC) FC
G140S + Q148H>100[4]>100[4]2.5 - 3.7[4]3.7[4]2.5[4]
G140S + Q148H + T97A>100[4]>100[4]28[4]74[4]9[4]
G140S + Q148H + T97A + L74M>100[4]>100[4]345[4]586[4]67[4]
E138K + Q148RHighHighIncreasedIncreasedIncreased
The presence of multiple mutations, particularly those involving the Q148 pathway, can lead to high-level cross-resistance to all integrase inhibitors, including the second-generation agents.

Experimental Protocols

The data presented in this guide are derived from several key experimental methodologies designed to assess antiviral drug resistance.

Phenotypic Susceptibility Assays (e.g., PhenoSense™ Assay)

This assay directly measures the ability of a virus to replicate in the presence of a drug.

Methodology:

  • Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT-PCR Amplification: The integrase gene region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[1]

  • Recombinant Virus Construction: The amplified patient-derived integrase gene is inserted into a standardized HIV-1 vector that lacks a functional integrase gene but contains a reporter gene, such as luciferase.

  • Virus Production: The recombinant vectors are transfected into host cells to produce virus particles containing the patient's integrase enzyme.

  • Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitors being tested.

  • Quantification of Viral Replication: After a set incubation period, the amount of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for the patient's virus and a wild-type reference virus. The fold change in resistance is determined by dividing the EC50 of the patient's virus by the EC50 of the reference virus.[1]

Site-Directed Mutagenesis

This technique is used to create specific mutations in the integrase gene to study their individual or combined effects on drug susceptibility.

Methodology:

  • Template Preparation: A plasmid containing the wild-type HIV-1 integrase gene is prepared.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.

  • Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (parental plasmids are methylated, while the newly synthesized plasmids are not).

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.

  • Sequence Verification: The plasmids are isolated from the bacteria and the integrase gene is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.

  • Phenotypic Analysis: The mutated integrase gene is then used in a phenotypic assay, as described above, to determine its effect on drug susceptibility.

In Vitro Serial Passage

This method involves growing the virus in the presence of increasing concentrations of a drug to select for the emergence of resistance mutations.

Methodology:

  • Initial Infection: A population of wild-type HIV-1 is used to infect a cell culture (e.g., peripheral blood mononuclear cells - PBMCs).

  • Drug Application: The infected cells are cultured in the presence of a sub-optimal concentration of the integrase inhibitor.

  • Virus Harvesting and Titration: After a period of replication, the virus is harvested from the culture supernatant and its concentration (titer) is determined.

  • Escalating Drug Concentrations: The harvested virus is then used to infect fresh cells in the presence of a slightly higher concentration of the drug.

  • Iterative Passaging: This process of harvesting, titrating, and re-infecting with increasing drug concentrations is repeated for multiple passages.

  • Genotypic and Phenotypic Analysis: At various passages, the viral population is analyzed to identify the emergence of mutations in the integrase gene (genotyping) and to measure the level of drug resistance (phenotyping). This allows for the identification of the evolutionary pathways to resistance.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm cluster_nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription RT RT Reverse Transcriptase IN Integrase Cytoplasm Cytoplasm Nucleus Nucleus Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC with IN Nuclear_Import Nuclear Import PIC->Nuclear_Import Integration Integration Nuclear_Import->Integration in Nucleus Provirus Provirus Integration->Provirus into Host DNA Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virion Components Transcription_Translation->New_Virions INSTIs Integrase Inhibitors (e.g., Elvitegravir) INSTIs->Integration Block

HIV-1 Integrase Signaling Pathway and Inhibition.

Cross_Resistance_Workflow cluster_sample Sample Source cluster_method Methodology cluster_assay Resistance Assessment cluster_output Output Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction Wild_Type_Virus Wild-Type HIV-1 Strain Site_Directed_Mutagenesis Site-Directed Mutagenesis Wild_Type_Virus->Site_Directed_Mutagenesis Serial_Passage In Vitro Serial Passage Wild_Type_Virus->Serial_Passage RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Recombinant_Virus_Production Recombinant Virus Production RT_PCR->Recombinant_Virus_Production Site_Directed_Mutagenesis->Recombinant_Virus_Production Genotypic_Analysis Genotypic Analysis (Sequencing) Serial_Passage->Genotypic_Analysis Phenotypic_Assay Phenotypic Susceptibility Assay Recombinant_Virus_Production->Phenotypic_Assay EC50_Determination EC50 Determination Phenotypic_Assay->EC50_Determination Fold_Change_Calculation Fold-Change Calculation EC50_Determination->Fold_Change_Calculation Cross_Resistance_Profile Cross-Resistance Profile Fold_Change_Calculation->Cross_Resistance_Profile Resistance_Mutations Identified Resistance Mutations Genotypic_Analysis->Resistance_Mutations Resistance_Mutations->Cross_Resistance_Profile

Experimental Workflow for Determining Cross-Resistance.

Conclusion

The landscape of HIV treatment is continually evolving, and a deep understanding of the mechanisms of drug resistance is essential for the development of new and more durable antiretroviral agents. Elvitegravir, while a potent integrase inhibitor, demonstrates significant cross-resistance with Raltegravir, particularly in the presence of mutations in the Q148 pathway. Second-generation INSTIs like Dolutegravir and Bictegravir generally exhibit a higher barrier to resistance and retain activity against many viruses with single resistance mutations. However, the accumulation of multiple mutations can lead to broad cross-resistance across the entire class of integrase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued surveillance and characterization of emerging resistance patterns, which is critical for guiding clinical practice and informing the development of next-generation therapies.

References

Elvitegravir's Antiviral Efficacy in Primary CD4+ T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antiviral activity of Elvitegravir, an integrase strand transfer inhibitor (INSTI), in primary CD4+ T cells. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with other alternatives, supported by experimental data and detailed methodologies.

Introduction to Elvitegravir

Elvitegravir is a potent antiretroviral drug that targets the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is crucial for the viral replication cycle as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[2][4][5] By inhibiting this step, Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby halting the propagation of the infection.[1][3] It is primarily metabolized by the cytochrome P450 enzyme CYP3A and is often administered with a pharmacokinetic booster like cobicistat or ritonavir to increase its plasma concentrations, allowing for once-daily dosing.[6][7]

Comparative Antiviral Activity

The in vitro antiviral potency of Elvitegravir has been demonstrated in various cell types, including primary human peripheral blood mononuclear cells (PBMCs), which contain CD4+ T cells. Its activity is often compared with other first and second-generation INSTIs.

Table 1: In Vitro Antiviral Activity of Elvitegravir and Comparators

CompoundTargetCell Type / AssayPotency MetricValue (nM)Reference
Elvitegravir HIV-1 IntegraseHIV-infected PBMCsEC901.2[8]
HIV-1 & HIV-2Laboratory StrainsIC500.7 - 1.5[9]
Strand TransferCell-free AssayIC508.8[10]
Drug-resistant IsolatesClinical IsolatesEC500.02 - 1.26[10]
Raltegravir HIV-1 IntegraseVarious-Comparable to Elvitegravir[7][11]
Dolutegravir HIV-1 IntegraseVarious-Higher barrier to resistance than Elvitegravir[7][12]
Bictegravir HIV-1 IntegraseT-cell lines & Primary cellsIC501.5 - 2.4[9]
Strand TransferCell-free AssayEC90~8.3[9]

Note: Direct head-to-head studies in primary CD4+ T cells are limited in publicly available literature; data from PBMCs and cell-line studies are presented as a close proxy.

First-generation INSTIs like Elvitegravir and Raltegravir share similar resistance profiles.[7][12] However, second-generation INSTIs, such as Dolutegravir and Bictegravir, generally exhibit a higher genetic barrier to resistance and retain activity against some viruses with resistance mutations to first-generation drugs.[7][12]

HIV-1 Integration Pathway and Elvitegravir's Mechanism of Action

The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase enzyme. Elvitegravir specifically targets the strand transfer step of this critical pathway.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_Entry 1. Viral Entry & Uncoating Reverse_Transcription 2. Reverse Transcription (RNA -> cDNA) Viral_Entry->Reverse_Transcription PIC_Formation 3. Pre-integration Complex (PIC) Formation (cDNA, Integrase, etc.) Reverse_Transcription->PIC_Formation Nuclear_Import 4. PIC Nuclear Import PIC_Formation->Nuclear_Import Processing 5. 3'-Processing (Integrase cleaves viral cDNA ends) Nuclear_Import->Processing Strand_Transfer 6. Strand Transfer (Integrase inserts viral cDNA into host DNA) Processing->Strand_Transfer Gap_Repair 7. Gap Repair (Host enzymes) Strand_Transfer->Gap_Repair Provirus Provirus Gap_Repair->Provirus Elvitegravir Elvitegravir Elvitegravir->Strand_Transfer Inhibits

Caption: HIV-1 integration pathway and the inhibitory action of Elvitegravir.

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay in Primary CD4+ T Cells

This protocol outlines the key steps to measure the efficacy of an antiviral compound like Elvitegravir against HIV-1 in primary human CD4+ T cells.

1. Isolation and Stimulation of Primary CD4+ T Cells:

  • Source: Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).

  • Isolation: Isolate CD4+ T cells from PBMCs using negative selection immunomagnetic beads to ensure high purity (>96%).[13]

  • Culture and Stimulation: Culture the isolated CD4+ T cells in R-10 medium (RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Stimulate the cells for 72 hours with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) to activate them and make them susceptible to HIV-1 infection.[13]

2. HIV-1 Infection and Drug Treatment:

  • Infection: After stimulation, infect the activated CD4+ T cells with a known titer of an HIV-1 laboratory strain (e.g., NL4-3 or JR-CSF) at a specific multiplicity of infection (MOI).

  • Drug Application: Simultaneously with infection, add serial dilutions of Elvitegravir (and comparator drugs) to the cell cultures. Include a "no-drug" control (virus only) and a "no-virus" control (cells only).

3. Measurement of Viral Replication:

  • Incubation: Culture the infected and treated cells for a period of 5-7 days.

  • Quantification: At the end of the incubation period, collect the cell culture supernatant.

  • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The concentration of p24 is directly proportional to the amount of viral replication.

4. Data Analysis:

  • Dose-Response Curve: Plot the percentage of viral inhibition (calculated relative to the "no-drug" control) against the logarithm of the drug concentration.

  • IC50/EC50 Calculation: Use non-linear regression analysis to determine the drug concentration that inhibits viral replication by 50% (IC50 or EC50). This value represents the in vitro potency of the drug.

Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from Blood CD4_Isolation 2. Isolate CD4+ T Cells (Negative Selection) PBMC_Isolation->CD4_Isolation Stimulation 3. Activate Cells (PHA, IL-2) CD4_Isolation->Stimulation Infection 4. Infect Cells with HIV-1 Stimulation->Infection Treatment 5. Add Drug Dilutions Infection->Treatment Incubation 6. Incubate for 5-7 Days Treatment->Incubation Supernatant_Collection 7. Collect Supernatant Incubation->Supernatant_Collection p24_ELISA 8. Measure p24 Antigen Supernatant_Collection->p24_ELISA Data_Analysis 9. Calculate IC50/EC50 p24_ELISA->Data_Analysis

Caption: Workflow for assessing the antiviral activity of a compound in primary CD4+ T cells.

Resistance Profile

A critical aspect of any antiretroviral agent is the potential for the development of drug resistance. For first-generation INSTIs like Elvitegravir, specific mutations in the integrase enzyme can reduce its efficacy.

Table 2: Key Resistance Mutations for Integrase Inhibitors

Integrase InhibitorGenerationPrimary Resistance MutationsReference
Elvitegravir FirstT66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H[7][11]
Raltegravir FirstY143C/H/R, Q148H/R/K, N155H[11]
Dolutegravir SecondR263K[7]
Bictegravir SecondR263K[7]

Note: Significant cross-resistance exists between Raltegravir and Elvitegravir.[11] Second-generation INSTIs often retain activity against viruses with mutations conferring resistance to first-generation agents.[7][12]

Conclusion

Elvitegravir demonstrates potent antiviral activity against HIV-1 by specifically inhibiting the strand transfer step of viral integration. Its efficacy is comparable to other first-generation integrase inhibitors. While effective, the potential for the development of cross-resistance with Raltegravir is a clinical consideration. Second-generation inhibitors like Dolutegravir and Bictegravir offer a higher barrier to resistance, providing crucial alternatives in treatment regimens. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of Elvitegravir and novel antiretroviral compounds in a physiologically relevant setting.

References

A Comparative Analysis of Resistance Mutations Induced by Elvitegravir vs. Bictegravir in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of two prominent integrase strand transfer inhibitors (INSTIs), Elvitegravir and Bictegravir, used in the treatment of HIV-1. The following sections detail the key resistance mutations, their impact on drug susceptibility supported by experimental data, and the methodologies used to derive these findings.

Executive Summary

Elvitegravir, a first-generation INSTI, is effective but possesses a lower genetic barrier to resistance, leading to the selection of several key resistance-associated mutations (RAMs) that can confer broad cross-resistance to other first-generation INSTIs.[1][2] In contrast, Bictegravir, a second-generation INSTI, demonstrates a high barrier to resistance.[3][4] In treatment-naive patient populations, the emergence of resistance to Bictegravir is rare.[4][5][6][7] While Bictegravir maintains activity against many viral strains resistant to Elvitegravir, specific combinations of mutations, particularly those involving the Q148 pathway, can reduce its susceptibility.[4][8]

Comparative Analysis of Resistance Mutations and Susceptibility

The following table summarizes the fold change (FC) in 50% effective concentration (EC50) for Elvitegravir and Bictegravir in the presence of various single and combined mutations in the HIV-1 integrase enzyme. An increase in fold change indicates reduced susceptibility of the virus to the drug.

Integrase Mutation(s)Elvitegravir Fold Change (FC) in EC50Bictegravir Fold Change (FC) in EC50
Primary Single Mutations
T66I9.7 - 10Minimal Effect
T66A9Minimal Effect
T66K402 - 3
E92Q26 - 57Minimal Effect
T97A2.0 - 3.6Minimal Effect
S147G4.1Minimal Effect
N155H30 - 32Low-level resistance (1.9-4.6)
Q148R92 - 96Low-level resistance
Q148H/K5 - 10Minimal Effect
G118R5 - 102 - 3
R263K4.5Low-level (<3)
Key Combination Mutations
G140S + Q148H>1002.5 - 7.9
E138K + G140S + Q148H>10011.6
T97A + G140S + Q148H>100121

Note: Fold change values are compiled from multiple in vitro studies and may vary based on the specific experimental assay and viral strain used.[1][6][9][10][11][12]

Experimental Protocols

The characterization of resistance mutations to Elvitegravir and Bictegravir relies on established virological and molecular biology techniques. The primary methodologies include genotypic and phenotypic resistance assays.

Genotypic Resistance Assay

This method identifies mutations in the HIV-1 integrase gene.

  • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples.

  • Reverse Transcription and PCR Amplification: The integrase-coding region of the viral RNA is reverse transcribed into complementary DNA (cDNA) and then amplified using polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified integrase gene is sequenced to identify any amino acid substitutions compared to a wild-type reference sequence.

  • Data Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to specific drugs.

Phenotypic Resistance Assay

This assay directly measures the susceptibility of the virus to a drug.

  • Generation of Recombinant Viruses: The patient-derived integrase gene sequence (obtained via genotypic assay) is cloned into a laboratory-adapted HIV-1 vector that lacks its own integrase gene.

  • Viral Culture: The resulting recombinant viruses are cultured in the presence of serial dilutions of Elvitegravir or Bictegravir.

  • Measurement of Viral Replication: The extent of viral replication at different drug concentrations is quantified, often using a reporter gene system (e.g., luciferase) or by measuring viral protein production (e.g., p24 antigen).

  • Calculation of EC50: The drug concentration that inhibits 50% of viral replication (EC50) is determined. The fold change in EC50 is calculated by dividing the EC50 for the mutant virus by the EC50 for a wild-type reference virus.

Site-Directed Mutagenesis

To study the specific effect of individual or combined mutations, site-directed mutagenesis is employed.[3][13][14]

  • Plasmid Template: A plasmid containing the wild-type HIV-1 integrase gene is used as a template.

  • Mutagenic Primers: Short DNA primers containing the desired mutation are designed.

  • PCR Amplification: PCR is performed using the mutagenic primers and the plasmid template, resulting in the amplification of the plasmid containing the desired mutation.

  • Transformation and Sequencing: The mutated plasmid is introduced into bacteria for replication, and the presence of the intended mutation is confirmed by DNA sequencing. The mutated integrase gene can then be used in phenotypic assays.

Visualizing Experimental Workflows and Resistance Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the key processes in resistance analysis.

Experimental_Workflow cluster_sample Patient Sample Processing cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis vs. Database Sequencing->Mutation_Analysis Cloning Cloning of Integrase Gene into HIV Vector Sequencing->Cloning FC_Calculation Calculate Fold Change (FC) in EC50 Mutation_Analysis->FC_Calculation Correlate Genotype with Phenotype Culture Viral Culture with Drug Dilutions Cloning->Culture Replication_Assay Measure Viral Replication Culture->Replication_Assay Replication_Assay->FC_Calculation

Caption: Workflow for HIV Drug Resistance Testing.

Resistance_Pathway cluster_evg Elvitegravir Resistance Pathways cluster_bic Bictegravir Resistance WT_EVG Wild-Type Virus (Susceptible) T66 T66I/A/K WT_EVG->T66 Primary Mutations E92 E92Q/G WT_EVG->E92 Primary Mutations N155 N155H WT_EVG->N155 Primary Mutations Q148 Q148H/K/R WT_EVG->Q148 Primary Mutations Secondary_EVG Accumulation of Secondary Mutations T66->Secondary_EVG E92->Secondary_EVG N155->Secondary_EVG Q148->Secondary_EVG High_Resistance_EVG High-Level Resistance & Cross-Resistance Secondary_EVG->High_Resistance_EVG WT_BIC Wild-Type Virus (Susceptible) Rare_Mutations Rare Emergent Mutations in Naive Pts WT_BIC->Rare_Mutations Q148_Pathway Q148 Pathway Mutations (from prior INSTI failure) WT_BIC->Q148_Pathway Pre-existing Resistance Reduced_Susceptibility_BIC Reduced Susceptibility Q148_Pathway->Reduced_Susceptibility_BIC

Caption: Emergence of Resistance to Elvitegravir and Bictegravir.

References

Assessing the genetic barrier to resistance of Elvitegravir compared to second-generation INSTIs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the genetic barrier to resistance of Elvitegravir against the formidable second-generation integrase strand transfer inhibitors (INSTIs) reveals a significant evolutionary leap in antiretroviral therapy. While Elvitegravir remains a potent therapeutic option, Dolutegravir, Bictegravir, and Cabotegravir present a markedly higher genetic barrier, demanding a more complex and often fitness-compromising series of mutations for HIV-1 to escape their grasp.

This guide provides a detailed comparison of the genetic barrier to resistance for Elvitegravir and second-generation INSTIs, supported by experimental data, for researchers, scientists, and drug development professionals.

A Tale of Two Generations: The Shifting Landscape of INSTI Resistance

The advent of integrase strand transfer inhibitors (INSTIs) marked a paradigm shift in the management of HIV-1 infection. These agents effectively block the integration of the viral DNA into the host genome, a critical step in the viral replication cycle. Elvitegravir, a first-generation INSTI, demonstrated significant efficacy but was also associated with the emergence of specific resistance-associated mutations (RAMs) that could compromise its long-term utility.

Second-generation INSTIs, including Dolutegravir, Bictegravir, and Cabotegravir, were engineered to overcome the limitations of their predecessors. They exhibit a higher genetic barrier to resistance, meaning that the virus must accumulate multiple mutations, often at a cost to its own replication fitness, to develop clinically significant resistance.[1][2] This enhanced durability is a cornerstone of their clinical success and a key focus of ongoing research.

Quantitative Comparison of Resistance Profiles

The genetic barrier to resistance can be quantified by measuring the fold-change (FC) in the 50% effective concentration (EC50) of a drug required to inhibit viral replication in the presence of specific mutations. A higher fold-change indicates a greater degree of resistance. The following tables summarize the in vitro phenotypic susceptibility data for Elvitegravir and second-generation INSTIs against common INSTI resistance mutations.

Mutation Elvitegravir (EVG) Fold Change Reference(s)
T66I9.7 - 33[3][4]
E92Q26 - 57[3][4]
T97A2.4 - 3.6[2][4]
S147G4.1[4]
Q148R92 - 96[3][4]
N155H26 - 32[3][4]
G140S + Q148H>100[5]

Table 1: Fold-change in susceptibility to Elvitegravir for common resistance mutations. This table highlights the significant impact of primary mutations, particularly Q148R, on Elvitegravir susceptibility.

Mutation Dolutegravir (DTG) Fold Change Bictegravir (BIC) Fold Change Cabotegravir (CAB) Fold Change Reference(s)
R263K~2~2~2[6][7][8]
G118R5 - 102 - 35 - 10[8]
G140S + Q148H2.5 - 24.63.2 - 7.910 - 107.5[2][5][9]
T97A + G140S + Q148H28 - 3189 - 12174 - >1000[2][5]
E138K + G140S + Q148H35.511.6208[2]
N155HMinimalMinimalMinimal[8]

Table 2: Fold-change in susceptibility to second-generation INSTIs for key resistance mutations. This table illustrates the higher genetic barrier of second-generation INSTIs, with single mutations like R263K conferring only low-level resistance. Significant resistance typically requires the accumulation of multiple mutations, particularly those involving the Q148 pathway.

Experimental Protocols: Unmasking Resistance

The data presented in this guide are derived from rigorous in vitro studies designed to assess the genetic barrier to resistance. The primary methodologies employed are:

  • In Vitro Resistance Selection Studies: This method involves passaging HIV-1 in the presence of escalating concentrations of an antiretroviral drug in cell culture.[10] This process mimics the selective pressure exerted by the drug in a patient, forcing the virus to evolve and develop resistance mutations. The genetic changes in the virus are then sequenced and analyzed to identify the mutations responsible for resistance.

  • Phenotypic Susceptibility Assays: These assays directly measure the susceptibility of HIV-1 to a drug. A common method is the PhenoSense HIV assay , which involves creating recombinant viruses containing the integrase gene from a patient's virus or a site-directed mutant.[4][11][12] These viruses are then used to infect cells in the presence of varying concentrations of the INSTI. The drug concentration that inhibits viral replication by 50% (EC50) is determined, and the fold-change in EC50 relative to a wild-type reference virus is calculated to quantify the level of resistance.[12]

Visualizing the Path to Resistance

The following diagrams, generated using the DOT language, illustrate key concepts in assessing the genetic barrier to resistance.

experimental_workflow cluster_invitro In Vitro Resistance Selection cluster_phenotypic Phenotypic Susceptibility Assay start Wild-Type HIV-1 passage Serial Passage in Cell Culture with Escalating Drug Concentrations start->passage selection Selection of Resistant Virus passage->selection genotyping Genotypic Analysis (Sequencing) selection->genotyping ram Identification of Resistance-Associated Mutations (RAMs) genotyping->ram patient Patient-Derived or Site-Directed Mutant Virus recombinant Generation of Recombinant Virus patient->recombinant infection Infection of Target Cells with Varying Drug Concentrations recombinant->infection ec50 Determination of EC50 infection->ec50 fc Calculation of Fold-Change (FC) in Susceptibility ec50->fc genetic_barrier cluster_elvitegravir Elvitegravir (Lower Barrier) cluster_second_gen Second-Generation INSTIs (Higher Barrier) title Genetic Barrier to INSTI Resistance evg_single Single Primary Mutation (e.g., T66I, E92Q, N155H, Q148R) evg_resistance Significant Resistance evg_single->evg_resistance sg_single Single Primary Mutation (e.g., R263K) sg_low_resistance Low-Level Resistance sg_single->sg_low_resistance sg_multiple Accumulation of Multiple Mutations (e.g., Q148 pathway + secondary) sg_low_resistance->sg_multiple Further Selection Pressure sg_high_resistance High-Level Resistance sg_multiple->sg_high_resistance

References

Comparative study of the metabolic pathways of Elvitegravir and other antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the metabolic pathways of the HIV integrase strand transfer inhibitor (INSTI) Elvitegravir and other notable antiretrovirals in its class—Raltegravir, Dolutegravir, and Bictegravir—reveals significant differences that influence their clinical application, particularly concerning drug-drug interactions and dosing strategies. Understanding these metabolic routes is crucial for optimizing therapeutic regimens for individuals with HIV-1.

Elvitegravir's metabolism is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, with a secondary, minor pathway involving glucuronidation by UGT1A1/3 enzymes.[1][2] This heavy reliance on CYP3A4 necessitates co-administration with a pharmacokinetic booster like cobicistat or ritonavir, which are potent CYP3A4 inhibitors.[2][3][4] This boosting significantly increases Elvitegravir's bioavailability and extends its half-life, allowing for once-daily dosing.[2]

In contrast, other INSTIs exhibit different metabolic profiles. Raltegravir is cleared almost exclusively through glucuronidation mediated by the UGT1A1 enzyme, with minimal involvement of the CYP450 system.[5][6][7][8] This pathway makes it less susceptible to drug-drug interactions involving CYP enzymes.[7][8] Dolutegravir is also primarily metabolized by UGT1A1, but with a minor contribution from CYP3A4.[9][10][11] Bictegravir undergoes metabolism by both CYP3A4 and UGT1A1, with each pathway playing a significant role.[12][13][14]

These variations in metabolic clearance directly impact the potential for drug-drug interactions. The reliance of Elvitegravir and, to a lesser extent, Bictegravir and Dolutegravir on CYP3A4 means that co-administration with strong inducers or inhibitors of this enzyme can significantly alter their plasma concentrations.[10][12][15] Raltegravir's profile, being independent of CYP pathways, offers an advantage in complex regimens where avoiding such interactions is paramount.[7]

Data Presentation: Comparative Metabolism of HIV Integrase Inhibitors

The following table summarizes the key metabolic and pharmacokinetic parameters of Elvitegravir and other selected integrase inhibitors.

ParameterElvitegravir (Boosted)RaltegravirDolutegravirBictegravir
Primary Metabolic Pathway CYP3A4 Oxidation[1][2][4]UGT1A1 Glucuronidation[5][6][7]UGT1A1 Glucuronidation[9][10][11]CYP3A4 Oxidation & UGT1A1 Glucuronidation (approx. equal contribution)[12][13][14]
Secondary Metabolic Pathway UGT1A1/3 Glucuronidation[1][2][4]N/ACYP3A4 Oxidation[9][10][11]N/A
Primary Route of Elimination Feces (~95%)[1][15]Feces (~51%), Urine (~32%)[5]Feces (~64%), Urine (~32%)[11]Feces (~60%), Urine (~35%)[13][16]
Plasma Half-life (t½) ~8.7 - 13.7 hours (with Ritonavir)[1][15]~7 - 12 hours[7]~14 hours[10]~17 hours[13][14]
CYP3A4 Substrate Yes (Major)[1][2]No[8]Yes (Minor)[9][10]Yes (Major)[12][13]
UGT1A1 Substrate Yes (Minor)[1][2]Yes (Major)[5][6]Yes (Major)[9][10]Yes (Major)[12][13]
Need for PK Booster Yes (Ritonavir or Cobicistat)[2][3]NoNoNo

Visualization of Metabolic Pathways

The diagram below illustrates the distinct primary and secondary metabolic pathways for each of the four antiretroviral drugs.

G cluster_EVG Elvitegravir (EVG) Metabolism cluster_RAL Raltegravir (RAL) Metabolism cluster_DTG Dolutegravir (DTG) Metabolism cluster_BIC Bictegravir (BIC) Metabolism EVG Elvitegravir CYP3A4 CYP3A4 (Primary) EVG->CYP3A4 Oxidation UGT1A1_3 UGT1A1/3 (Secondary) EVG->UGT1A1_3 Glucuronidation EVG_Met1 Oxidative Metabolites EVG_Met2 Glucuronide Conjugates CYP3A4->EVG_Met1 UGT1A1_3->EVG_Met2 RAL Raltegravir UGT1A1_RAL UGT1A1 (Primary) RAL->UGT1A1_RAL Glucuronidation RAL_Met Glucuronide Conjugates UGT1A1_RAL->RAL_Met DTG Dolutegravir UGT1A1_DTG UGT1A1 (Primary) DTG->UGT1A1_DTG Glucuronidation CYP3A4_DTG CYP3A4 (Minor) DTG->CYP3A4_DTG Oxidation DTG_Met1 Glucuronide Conjugates DTG_Met2 Oxidative Metabolites UGT1A1_DTG->DTG_Met1 CYP3A4_DTG->DTG_Met2 BIC Bictegravir CYP3A4_BIC CYP3A4 (Major) BIC->CYP3A4_BIC Oxidation UGT1A1_BIC UGT1A1 (Major) BIC->UGT1A1_BIC Glucuronidation BIC_Met1 Oxidative Metabolites BIC_Met2 Glucuronide Conjugates CYP3A4_BIC->BIC_Met1 UGT1A1_BIC->BIC_Met2

Caption: Comparative metabolic pathways of four HIV integrase inhibitors.

Experimental Protocols

The characterization of antiretroviral metabolic pathways involves a series of standardized in vitro and in vivo experiments.

1. In Vitro Metabolic Stability Assay

  • Objective: To determine the rate at which a drug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Methodology:

    • The test compound (e.g., Elvitegravir) is incubated at a low concentration (typically 1 µM) with a source of metabolic enzymes, such as human liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism).[17]

    • For microsomal assays, a cofactor like NADPH is added to initiate CYP450-mediated reactions.[17] For assessing glucuronidation, UDPGA is added.

    • Samples are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding a solvent like cold acetonitrile.

    • The concentration of the remaining parent drug in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The rate of disappearance is used to calculate the drug's half-life (t½) and intrinsic clearance (CLint).[18]

2. Reaction Phenotyping

  • Objective: To identify the specific enzymes (e.g., CYP3A4, UGT1A1) responsible for metabolizing the drug.

  • Methodology:

    • Recombinant Enzymes: The drug is incubated separately with a panel of cDNA-expressed human enzymes (e.g., individual CYPs or UGTs) to see which ones produce metabolites.[5][19]

    • Chemical Inhibition: The drug is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific enzymes. A significant reduction in metabolism in the presence of an inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.[5]

    • Correlation Analysis: The rate of metabolite formation is correlated with the known enzymatic activity levels across a panel of individual human liver microsomes. A strong correlation with a specific enzyme's activity confirms its role.[5]

3. Human Mass Balance Study

  • Objective: To provide a definitive understanding of the absorption, metabolism, and excretion (AME) of a drug in humans.

  • Methodology:

    • A single, safe dose of a radiolabeled version of the drug (e.g., [14C]Elvitegravir) is administered to a small group of healthy volunteers.[5][9]

    • Plasma, urine, and feces are collected at regular intervals over an extended period (e.g., up to 10 days) until most of the radioactivity has been recovered.[5][11]

    • Total radioactivity in each sample is measured to determine the routes and rates of excretion.

    • Analytical techniques like LC-MS/MS combined with radiometric detection are used to separate and identify the parent drug and its various metabolites in the collected samples.[11] This allows for quantification of each biotransformation pathway's contribution to the drug's overall elimination.

Visualization of Experimental Workflow

The diagram below outlines the typical experimental workflow used to characterize the metabolic profile of a new drug candidate.

G A Drug Candidate B In Vitro Metabolic Stability (Microsomes, Hepatocytes) A->B C High Clearance? B->C E Metabolite Identification (LC-MS/MS) B->E D Reaction Phenotyping (Recombinant Enzymes, Inhibitors) C->D Yes I Confirm Pathways & Quantify Excretion Routes In Vivo C->I No (Low Clearance) F Identify Major Metabolic Pathways D->F E->F G Assess Drug-Drug Interaction Potential F->G H Human AME Study ([14C] Radiolabeled Drug) G->H H->I

Caption: Standard workflow for drug metabolism characterization.

References

Safety Operating Guide

Navigating the Safe Disposal of HIV-1 Integrase Inhibitor 4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds such as HIV-1 integrase inhibitor 4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent antiviral compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Given that HIV-1 integrase inhibitors are potent antiviral agents, they should be handled as hazardous chemicals.[1] All personnel must adhere to established safety protocols to minimize exposure risk. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2][3] All handling of the compound, especially in powdered form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[2][4]

Quantitative Data for Hazardous Waste Management

Proper management of chemical waste is governed by specific quantitative limits and timelines. The following table summarizes key parameters for the accumulation of hazardous waste in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume 55 gallons per Satellite Accumulation Area[5]
Maximum Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[5]
Maximum Storage Time Up to 12 months from the start of accumulation[5]
Container Rinse (Highly Toxic) First three rinses must be collected as hazardous waste[6]
Dilute Aqueous Waste for Drain Disposal Concentration <10% (v/v) with a pH between 7-9 (with institutional approval)[6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste generation to final pickup.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and bench paper, in a designated, leak-proof hazardous waste container.[6][7]

  • Liquid Waste: Collect all liquid waste containing the compound, including solutions and the initial rinses of contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container.[6][7] Plastic containers are often preferred to glass to minimize the risk of breakage.[8]

  • Sharps Waste: Any needles or other sharp instruments contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[3]

  • Avoid Mixing: Do not mix incompatible waste streams.[6][7]

2. Container Management and Labeling:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate percentages.[7][8] The label must also include the date of waste generation, the laboratory location (building and room number), and the name of the Principal Investigator.[8]

  • Container Integrity: Ensure that all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed except when adding waste.[6][7]

  • Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[6]

3. Disposal of Empty Containers:

  • Initial Rinse: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6] For a compound of this nature, it is best practice to collect the first three rinses as hazardous waste.[6]

  • Defacing Labels: Before disposing of the rinsed container in the regular trash or designated glass disposal, all original labels must be completely removed or defaced.[6][9]

4. Arranging for Waste Pickup:

  • Request Pickup: Once a waste container is full or has been in storage for the maximum allowable time, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[6][8][9]

  • Documentation: Complete any necessary waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Waste Generation & Segregation cluster_containment Waste Containment & Labeling cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsates) liquid_container Labeled Liquid Waste Container (in secondary containment) liquid_waste->liquid_container sharps_waste Sharps Waste (needles, etc.) sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Secure Storage (max 12 months) solid_container->storage liquid_container->storage sharps_container->storage pickup_request Request EHS Pickup storage->pickup_request ehs_disposal EHS Disposal pickup_request->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling HIV-1 Integrase Inhibitor 4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as HIV-1 integrase inhibitors. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for HIV-1 Integrase Inhibitor 4 (CAS No. 544467-07-4). Adherence to these procedures is critical to minimize exposure risk and ensure laboratory safety.

Chemical and Hazard Data

A clear understanding of the compound's properties and associated hazards is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 544467-07-4[1]
Molecular Formula C₁₁H₉N₃O₄[1]
Molecular Weight 247.2069 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Temperature -20°C (Powder)[2]
Solution Stability Solutions are unstable. Prepare fresh.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to create a barrier between the researcher and the hazardous compound. The following PPE is mandatory when handling this compound.

Primary Engineering Controls:

  • Process Isolation: Whenever possible, handle the compound within a closed system such as a glovebox or a ventilated laminar flow enclosure to minimize direct contact.[3]

  • Containment Equipment: Utilize equipment designed for handling potent compounds, such as glovebox isolators and local exhaust ventilation.[3]

Personal Protective Equipment:

  • Gloves: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[4]

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a respirator (such as an N95 or higher) is necessary.[4] For highly potent compounds, a powered air-purifying respirator (PAPR) may be required.[5]

  • Full Body Protection: For larger scale operations or in case of a significant spill, coveralls or "bunny suits" offer head-to-toe protection.[4]

Experimental Protocols: Handling and Disposal Workflow

The following step-by-step workflow outlines the safe handling, use, and disposal of this compound in a laboratory setting.

1. Preparation and Weighing:

  • All weighing and preparation of stock solutions should be conducted within a certified chemical fume hood or a glovebox to control exposure.[3]

  • Use dedicated utensils (spatulas, weigh boats) for this compound.

  • Prepare solutions fresh for each experiment as they are unstable.[2]

2. Experimental Use:

  • Handle all solutions and experimental setups within a fume hood.

  • Avoid the generation of aerosols.

  • Clearly label all containers with the compound name and hazard symbols.

3. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Gently collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable disinfectant, such as a 1:100 dilution of household bleach, followed by a final rinse with water.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the designated emergency response team.

    • Restrict access to the contaminated area.

    • Follow established institutional procedures for large chemical spills.

4. Decontamination and Waste Disposal:

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with the inhibitor. This can be done by thoroughly washing with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash and rinsing.

  • Waste:

    • Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the inhibitor in a sealed, labeled hazardous waste container. Do not pour down the drain.[7]

    • Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Certain reagents containing sodium azide, which may be used in related assays, can form explosive compounds with lead and copper plumbing and require copious amounts of water when disposing of small, permissible quantities.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Prepare Fume Hood/Glovebox A->B C Weigh Compound B->C D Prepare Fresh Solution C->D E Conduct Experiment in Hood D->E G Decontaminate Equipment E->G F Monitor for Spills L Contain Spill F->L H Segregate Waste G->H I Dispose via HazWaste Program H->I J Doff PPE I->J K Evacuate Area (if large spill) K->L M Clean & Decontaminate L->M M->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.